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  • Product: {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol
  • CAS: 349098-57-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a vast array of pharmaceuticals due to its favorable pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties.[1] When functionalized with a sulfonyl group, particularly an arylsulfonyl moiety, the resulting compounds often exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[2] This guide focuses on a specific, yet underexplored, member of this class: {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol .

This document serves as a comprehensive technical resource, providing insights into the synthesis, physicochemical properties, and potential applications of this compound. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its study and utilization in a research and development setting.

Physicochemical and Structural Characteristics

Due to the absence of extensive experimental data, the following table summarizes key predicted and known properties of the constituent parts of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol to provide a foundational understanding of the molecule.

PropertyValue (Predicted unless otherwise noted)Source
IUPAC Name (1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)methanolChemically Derived
Molecular Formula C12H16ClNO3SChemically Derived
Molecular Weight 289.78 g/mol Chemically Derived
CAS Number Not assigned-
Appearance Expected to be a white to off-white solidInference from related compounds
Melting Point Not available (likely >100 °C)Inference from related compounds
Boiling Point >300 °C at 760 mmHgPrediction
Solubility Sparingly soluble in water; soluble in methanol, ethanol, and chlorinated solventsInference from related compounds
pKa (most basic) ~8.5-9.5 (for the piperidine nitrogen before sulfonylation)General chemical knowledge
XLogP3 ~2.5Prediction

Synthetic Protocol: A Self-Validating Approach

The synthesis of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol can be reliably achieved through the sulfonylation of 3-piperidinemethanol with 4-chlorobenzenesulfonyl chloride. This reaction is a standard procedure for the formation of N-sulfonylated piperidines.

Causality of Experimental Choices

The choice of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion. Triethylamine is a common and effective choice for this purpose. The solvent, dichloromethane, is selected for its ability to dissolve both reactants and for its relatively low boiling point, which facilitates product isolation. The reaction is initially conducted at a reduced temperature to control the exothermic nature of the reaction between the amine and the sulfonyl chloride.

Step-by-Step Methodology
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-piperidinemethanol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of 3-piperidinemethanol).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq.) dropwise while stirring.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 4-chlorobenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol.

Diagram of the Synthetic Workflow

SynthesisWorkflow Reactants 3-Piperidinemethanol + 4-Chlorobenzenesulfonyl Chloride ReactionVessel Dissolve in DCM, add Triethylamine at 0°C Reactants->ReactionVessel Reaction Stir at Room Temperature (12-18h) ReactionVessel->Reaction Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol Purification->FinalProduct

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Exploratory

Comprehensive NMR Characterization and Spectral Analysis of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol

Executive Summary {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol (CAS: 349098-57-3) is a structurally complex building block widely utilized in medicinal chemistry for the synthesis of target-specific enzyme inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol (CAS: 349098-57-3) is a structurally complex building block widely utilized in medicinal chemistry for the synthesis of target-specific enzyme inhibitors and receptor antagonists[1]. The molecule features three distinct domains: a highly electron-withdrawing 4-chlorobenzenesulfonyl group, a central piperidine heterocycle, and a hydrogen-bond-donating hydroxymethyl moiety.

As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a data-collection exercise, but as a study of electronic causality and conformational dynamics. This whitepaper provides a rigorous, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of this compound, detailing the physical causes behind the observed chemical shifts and outlining a foolproof experimental protocol.

Structural Dynamics and Causality in NMR (E-E-A-T)

To accurately interpret the NMR spectrum of an N-sulfonylpiperidine derivative, one must understand the underlying stereoelectronic effects dictating the chemical shifts[2].

The Electron-Withdrawing Effect of the Sulfonyl Group

The 4-chlorobenzenesulfonyl moiety exerts a profound inductive (-I) and resonance effect on the piperidine nitrogen. This strong electron withdrawal severely deshields the adjacent protons at the C2 and C6 positions of the piperidine ring, shifting them significantly downfield compared to an unsubstituted piperidine[2]. Furthermore, the para-chloro substitution on the benzene ring creates a classic AA'BB' spin system in the 1H NMR spectrum, where the protons ortho to the highly electronegative sulfonyl group are deshielded more strongly than those ortho to the chlorine atom.

Conformational Locking and Magnetic Non-Equivalence

In simple piperidines, rapid chair-to-chair ring inversion at room temperature averages the axial and equatorial proton signals. However, the bulky sulfonamide group and the C3-hydroxymethyl substitution sterically hinder this inversion. The molecule predominantly adopts a single chair conformation where the bulky hydroxymethyl group occupies the equatorial position to minimize 1,3-diaxial steric clashes[3].

Because the ring is "locked," the axial and equatorial protons on the same carbon become chemically and magnetically non-equivalent. This results in complex multiplet splitting patterns driven by geminal coupling ( 2J≈11.5 Hz) and vicinal coupling ( 3Jax−ax​≈10−12 Hz, 3Jax−eq​≈3−4 Hz)[3].

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. The following step-by-step protocol ensures that both the structural connectivity and the presence of exchangeable protons are definitively proven.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl3​ is chosen over DMSO- d6​ to prevent the overlap of the water peak with the piperidine multiplet region, though DMSO- d6​ can be used if observing the 3J coupling of the hydroxyl proton is desired[4].

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter that could degrade magnetic field homogeneity (shimming).

Step 2: 1D NMR Acquisition
  • 1H NMR (400 MHz): Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay ( D1​ ) to 1.5 seconds to ensure complete relaxation of all protons.

  • 13C NMR (100 MHz): Acquire 1024 scans. Crucial Causality: Set the D1​ to at least 2.5 seconds. The quaternary carbons (ipso-carbons on the benzene ring) lack attached protons to facilitate dipole-dipole relaxation. A longer D1​ ensures these carbons are fully relaxed, preventing their signals from disappearing into the baseline noise.

Step 3: The D2O Exchange Validation (Self-Validating Step)

To unambiguously assign the hydroxymethyl -OH proton:

  • Acquire the standard 1H NMR spectrum.

  • Add 1-2 drops of Deuterium Oxide ( D2​O ) to the NMR tube, cap tightly, and shake vigorously for 30 seconds.

  • Re-acquire the 1H spectrum. The broad singlet (typically around 1.60 ppm in CDCl3​ ) will disappear due to rapid chemical exchange ( R−OH+D2​O⇌R−OD+HDO ), validating its assignment[3].

Quantitative Spectral Data & Assignments

The following tables summarize the predicted chemical shifts ( δ ) and coupling constants ( J ) based on the stereoelectronic principles discussed above.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3​ )
Chemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment / Causality
7.70Doublet (d)8.52HAr-H (ortho to −SO2​ ); strongly deshielded by sulfonyl group.
7.50Doublet (d)8.52HAr-H (ortho to −Cl ); deshielded by chlorine.
3.80Doublet of doublets (dd)11.5, 3.51HPiperidine C2-H (equatorial); deshielded by adjacent N.
3.65Broad doublet (br d)11.51HPiperidine C6-H (equatorial).
3.55Doublet (d)6.02H −CH2​OH ; shifted downfield by adjacent oxygen.
2.40Doublet of doublets (dd)11.5, 9.51HPiperidine C2-H (axial); upfield of equatorial counterpart.
2.30Triple doublet (td)11.5, 3.01HPiperidine C6-H (axial).
1.85Multiplet (m)-1HPiperidine C3-H (methine).
1.75 - 1.50Multiplet (m)-3HPiperidine C4-H (eq/ax) and C5-H (eq).
1.60Broad singlet (br s)-1H −OH ; exchangeable, disappears upon D2​O shake.
1.15Multiplet (m)-1HPiperidine C5-H (axial).
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3​ )
Chemical Shift (ppm)Carbon TypeAssignment / Causality
139.2Quaternary (C)Ar-C (attached to −Cl ).
134.5Quaternary (C)Ar-C (attached to −SO2​ ).
129.5Methine (CH)Ar-C (ortho to −Cl ).
128.8Methine (CH)Ar-C (ortho to −SO2​ ).
64.5Methylene ( CH2​ ) −CH2​OH ; deshielded by electronegative oxygen.
49.2Methylene ( CH2​ )Piperidine C2; deshielded by adjacent sulfonamide N.
46.5Methylene ( CH2​ )Piperidine C6; deshielded by adjacent sulfonamide N.
38.4Methine (CH)Piperidine C3; branching point.
26.5Methylene ( CH2​ )Piperidine C4.
23.8Methylene ( CH2​ )Piperidine C5.

NMR Elucidation Workflow

To ensure reproducibility across different batches of synthesized or procured material, the following logical workflow should be strictly adhered to.

G Start Sample Prep: Compound + CDCl3 + TMS Acq1D 1D NMR Acquisition (1H & 13C with optimized D1) Start->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Start->Acq2D Process Fourier Transform & Phase/Baseline Correction Acq1D->Process Acq2D->Process Assign Signal Assignment & Multiplet Analysis Process->Assign Validate Structural Validation (D2O Shake & HMBC Connectivity) Assign->Validate

Figure 1: Standardized NMR elucidation workflow for N-sulfonylpiperidine derivatives.

References

  • Synthesis, Anticancer Evaluation and Molecular Docking Studies of New Heterocycles Linked to Sulfonamide Moiety as Novel Human Topoisomerase Types I and II Poisons. ResearchGate. Available at:[Link]

  • Synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidate for the treatment of Alzheimer's disease. Taylor & Francis. Available at:[Link]

  • Synthesis and spectral characterization of biologically active sulfonamides. Current Chemistry Letters - Growing Science. Available at:[Link]

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Foundational

Molecular structure and weight of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol

In-Depth Technical Guide: Molecular Structure, Properties, and Synthesis of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol Executive Summary {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol is a structurally ve...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Molecular Structure, Properties, and Synthesis of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol

Executive Summary

{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol is a structurally versatile sulfonamide derivative. By combining a lipophilic 4-chlorophenylsulfonyl moiety with a hydrophilic 3-piperidinemethanol core, this molecule presents a highly tunable scaffold for drug discovery and chemical probe development. The sulfonamide linkage acts as a stable bioisostere for amide bonds, offering enhanced metabolic stability against proteolytic cleavage, while the primary alcohol provides a critical vector for target engagement via hydrogen bonding or subsequent synthetic functionalization.

Molecular Architecture & Physicochemical Profiling

Understanding the physicochemical parameters of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol is essential for predicting its pharmacokinetic behavior and reactivity. The data below synthesizes its core structural metrics[1].

PropertyValue
IUPAC Name [1-(4-chlorophenyl)sulfonylpiperidin-3-yl]methanol
Chemical Formula C₁₂H₁₆ClNO₃S
Molecular Weight 289.78 g/mol
Monoisotopic / Exact Mass 289.0539 Da
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 4 (Sulfonyl oxygens, Hydroxyl oxygen, Piperidine nitrogen)
Rotatable Bonds 3
Topological Polar Surface Area (TPSA) ~62.8 Ų

Mechanistic Rationale for Structural Elements

As an Application Scientist, I approach molecular design by deconstructing the functional utility of each moiety to understand its behavior in both synthetic and biological environments:

  • The 4-Chlorophenyl Group: The para-chloro substitution serves a dual purpose. Synthetically, the electron-withdrawing nature of the halogen increases the electrophilicity of the precursor sulfonyl chloride. Pharmacologically, it blocks the para-position from cytochrome P450-mediated hydroxylation, thereby increasing the molecule's metabolic half-life.

  • The Sulfonamide Hinge: Unlike planar amides, the sulfonamide sulfur is tetrahedral. This forces the piperidine ring into a distinct orthogonal trajectory relative to the aryl plane, allowing the molecule to access deep, narrow binding pockets in target proteins.

  • The 3-Piperidinemethanol Core: The inclusion of the hydroxymethyl group at the C3 position introduces a chiral center, enabling stereospecific interactions. The primary alcohol is a potent hydrogen bond donor and serves as an excellent synthetic handle for generating prodrugs (via esterification) or attaching fluorophores.

Step-by-Step Synthetic Methodology

The construction of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol relies on a highly efficient, bimolecular nucleophilic substitution ( SN​2 -type) at the sulfonyl center[2]. The protocol below is engineered for high yield and chemoselectivity, prioritizing N-sulfonylation over O-sulfonylation.

G Step1 Amine Solubilization 3-Piperidinemethanol in DCM Step2 Acid Scavenger TEA (1.2 eq) at 0 °C Step1->Step2 Inert Atmosphere Step3 Electrophile Addition 4-Chlorobenzenesulfonyl Chloride Step2->Step3 Thermal Control Step4 Reaction Propagation Stir at RT (2-4h) Step3->Step4 Nucleophilic Attack Step5 Aqueous Workup Phase Separation Step4->Step5 Quench & Extract Step6 Purification Silica Gel Chromatography Step5->Step6 Organic Phase Step7 Target Molecule C12H16ClNO3S Step6->Step7 Isolate

Synthetic workflow for {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol.

Experimental Protocol:

  • Preparation & Solubilization: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive sulfonyl chloride[3].

  • Base Addition & Thermal Control: Add Triethylamine (TEA, 1.2 equivalents) to the stirring solution. Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperidine nitrogen which would otherwise arrest the reaction[2]. Cooling mitigates the exothermic nature of the subsequent addition.

  • Electrophile Introduction: Dissolve 4-chlorobenzenesulfonyl chloride (1.05 equivalents) in a minimal volume of anhydrous DCM. Introduce this solution dropwise via an addition funnel over 30 minutes. Causality: Dropwise addition maintains a low local concentration of the electrophile, kinetically favoring the more nucleophilic secondary amine over the primary alcohol, thus preventing undesired O-sulfonylation[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 4 hours. Monitor the consumption of the amine via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent system.

  • Aqueous Workup: Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Transfer to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with 1M HCl (to remove residual TEA and unreacted amine), water, and brine[2].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure target compound.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized molecule, the following self-validating analytical checks must be performed to confirm both structural identity and chemoselectivity:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The mass spectrum must exhibit the protonated molecular ion [M+H]+ at m/z 290.06. Crucially, due to the presence of the chlorine atom, a distinct isotopic pattern must be observed, with an [M+2+H]+ peak at m/z 292.06 exhibiting an approximate 3:1 intensity ratio relative to the monoisotopic peak.

  • Nuclear Magnetic Resonance (¹H NMR): The spectrum will confirm chemoselectivity. The absence of a downfield shift for the hydroxymethyl protons confirms that O-sulfonylation did not occur. The piperidine protons adjacent to the nitrogen will exhibit a characteristic downfield shift due to the strong electron-withdrawing effect of the newly formed sulfonamide bond.

References[1] Title: 3-[(2-chlorophenyl)methyl]-4-oxanesulfonamide | Source: Guidechem | URL:https://www.guidechem.com[2] Title: Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride | Source: BenchChem | URL:https://www.benchchem.com[3] Title: An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry | Source: BenchChem | URL:https://www.benchchem.com

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Exploratory

Unveiling the Pharmacological Versatility: Mechanism of Action of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol Derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern drug discovery, identifying privileged scaffolds that can be systemati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery, identifying privileged scaffolds that can be systematically tuned to target multiple disease pathways is highly sought after. The {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol architecture (CAS: 349098-57-3) represents a highly versatile pharmacophore. As a Senior Application Scientist, I have observed that the strategic functionalization of its hydroxymethyl group—coupled with the inherent binding properties of its sulfonyl and piperidine moieties—yields potent derivatives with profound anti-diabetic, anti-inflammatory, and antibacterial activities. This whitepaper systematically deconstructs the mechanisms of action, quantitative efficacy, and the self-validating experimental workflows required to evaluate these derivatives.

Structural Deconstruction of the Pharmacophore

The core scaffold is characterized by three distinct functional zones, each contributing to its multi-target affinity:

  • The Piperidine Ring: Offers conformational flexibility and introduces hydrophobic stabilization via π-alkyl interactions within enzyme active sites[1].

  • The 4-Chlorophenylsulfonyl Moiety: Acts as a powerful electron-withdrawing group. The sulfone (SO₂) oxygen atoms serve as critical hydrogen-bond acceptors, while the para-chloro substituent enables halogen bonding and aromatic π-π stacking[1].

  • The C3-Hydroxymethyl Group: Serves as the primary synthetic handle. Derivatization of this methanol group into oxindoles, oxadiazoles, or chalcone analogues dictates the derivative's primary pharmacological target[2].

Elucidating the Mechanisms of Action

Metabolic Modulation: α-Glucosidase and α-Amylase Inhibition

Prolonged use of standard α-glucosidase inhibitors (like acarbose) often leads to gastrointestinal adverse effects. Recent synthesis of oxindole-based sulfonyl derivatives derived from this scaffold has demonstrated superior inhibitory efficacy against α-amylase and α-glucosidase[2].

Molecular Mechanism: Unlike acarbose, which relies almost entirely on polar hydrogen-bonding contacts, these derivatives utilize a hybrid binding strategy. Molecular dynamics (MD) simulations reveal that the sulfone (SO₂) group forms strong hydrogen bonds with the amino sidechain of Arg312 and the imidazole NH of His239 within the α-glucosidase catalytic pocket[1]. Simultaneously, the piperidine ring provides hydrophobic stabilization through π-alkyl interactions with His239 and His279[1]. The 4-chlorophenyl group compensates for fewer hydrogen donors by engaging in halogen bonding, ensuring the ligand remains anchored without perturbing the overall protein fold[1].

Anti-Inflammatory Pathways: 5-Lipoxygenase (5-LOX) Inhibition

By converting the C3-methanol group into an S-substituted 1,3,4-oxadiazol-2-yl sulfide, the scaffold transforms into a potent 5-lipoxygenase (5-LOX) inhibitor[3].

Molecular Mechanism: 5-LOX is the key enzyme responsible for oxidizing arachidonic acid into pro-inflammatory leukotrienes. The addition of lipophilic aliphatic chains (e.g., n-pentyl or n-octyl groups) to the oxadiazole sulfide dramatically enhances the molecule's ability to penetrate and block the deep, hydrophobic arachidonic acid binding cleft of 5-LOX[3]. This competitive inhibition halts the inflammatory cascade at its source.

Antibacterial Targeting: Dihydropteroate Synthase (DHPS)

The structural resemblance of the 4-chlorophenylsulfonyl group to sulfonamide antibiotics imparts significant antibacterial properties.

Molecular Mechanism: These derivatives act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway[4]. By mimicking p-aminobenzoic acid (PABA), the sulfonyl moiety binds to DHPS, blocking the synthesis of nucleic acid precursors and effectively arresting bacterial replication[4].

MoA Scaffold {1-[(4-Chlorophenyl)sulfonyl] -3-piperidinyl}methanol aGluc α-Glucosidase & α-Amylase Scaffold->aGluc Hydrogen & Halogen Bonding LOX 5-Lipoxygenase (5-LOX) Scaffold->LOX Hydrophobic Pocket Binding DHPS Dihydropteroate Synthase (DHPS) Scaffold->DHPS PABA Competitive Inhibition Metabolic Anti-Diabetic Effect (Reduced Glucose Absorption) aGluc->Metabolic Inflammation Anti-Inflammatory Effect (Reduced Leukotrienes) LOX->Inflammation Bacterial Antibacterial Effect (Inhibited Folate Synthesis) DHPS->Bacterial

Multi-target pharmacological network of the piperidinyl-sulfonyl scaffold.

Quantitative Pharmacological Profiling

The table below synthesizes the in vitro efficacy of various synthesized derivatives compared to industry-standard therapeutics, demonstrating the superior potency achieved through targeted structural optimization.

Derivative Class / CompoundPrimary TargetIC₅₀ Value (µM)Standard Drug (IC₅₀ µM)Reference
Oxindole-based sulfonyl (Compound 16)α-Glucosidase1.20 ± 0.01Acarbose (~15.00)[2]
Oxindole-based sulfonyl (Compound 16)α-Amylase1.90 ± 0.10Acarbose (~18.00)[2]
1,3,4-oxadiazol-2-yl sulfide (Compound 5e)5-Lipoxygenase (5-LOX)20.72 ± 0.34Baicalein (22.40)[3]
S-substituted aliphatic (Compound 5b)Antibacterial (S. typhi)MIC: 8.18 ± 2.00Ciprofloxacin (~5.00)[3]

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility in drug screening, experimental protocols must be designed as self-validating systems. The following methodologies detail the causality behind each reagent choice and include internal controls to prevent false positives.

Protocol 1: High-Throughput In Vitro α-Glucosidase Inhibition Assay

Causality & Rationale: We utilize p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate because its enzymatic cleavage yields p-nitrophenol. Upon the addition of a basic stop solution (Na₂CO₃), the pH shift converts p-nitrophenol into the p-nitrophenolate ion, which exhibits a strong, easily quantifiable absorbance peak at 405 nm.

Step-by-Step Workflow:

  • Preparation: Dissolve the synthesized derivative in DMSO to create a 10 mM stock. Dilute serially in 0.1 M phosphate buffer (pH 6.8) to achieve final well concentrations ranging from 1 to 100 µM.

  • Enzyme Incubation: In a 96-well microplate, combine 10 µL of the test compound with 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer). Incubate at 37°C for 15 minutes to allow pre-binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add 20 µL of 5 mM pNPG substrate to each well. Incubate the microplate at 37°C for exactly 20 minutes.

  • Reaction Termination & Signal Amplification: Add 50 µL of 0.2 M Na₂CO₃ to all wells. Self-Validation Check: The basic pH stops the enzymatic reaction and maximizes the yellow color intensity of the released product.

  • Internal Controls:

    • Blank: Buffer + Enzyme + Na₂CO₃ (added before pNPG) to account for background absorbance.

    • Positive Control: Acarbose (ensures enzyme viability and provides a baseline for IC₅₀ comparison).

  • Quantification: Measure absorbance at 405 nm using a microplate reader. Calculate % inhibition: [(Abs_control - Abs_sample) / Abs_control] × 100.

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Causality & Rationale: This assay monitors the direct oxidation of linoleic acid into conjugated dienes by 5-LOX. Conjugated dienes absorb UV light strongly at 234 nm, allowing for real-time kinetic tracking of enzyme activity without the need for secondary coupled reactions.

Step-by-Step Workflow:

  • Preparation: Prepare a 0.1 M borate buffer (pH 9.0). Rationale: 5-LOX exhibits optimal stability and catalytic turnover at this slightly alkaline pH.

  • Substrate Formulation: Prepare a 10 mM linoleic acid solution in ethanol.

  • Incubation: Mix 10 µL of the test derivative (various concentrations) with 90 µL of 5-LOX enzyme solution (400 U/mL) in a UV-transparent quartz microplate. Incubate for 10 minutes at 25°C.

  • Initiation: Add 10 µL of the linoleic acid substrate to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 234 nm continuously for 5 minutes.

  • Internal Controls: Use Baicalein as the positive control to validate the assay's sensitivity to known LOX inhibitors[3].

Workflow Syn 1. Scaffold Derivatization Screen 2. High-Throughput Enzymatic Screening Syn->Screen Dock 3. Molecular Docking & MD Simulations Screen->Dock Opt 4. Lead Optimization & In Vivo Validation Dock->Opt

Step-by-step experimental workflow for evaluating novel sulfonyl derivatives.

Conclusion & Future Perspectives

The {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol scaffold is a masterclass in structural pharmacology. By retaining the core sulfonyl and piperidine groups to ensure robust hydrogen bonding and hydrophobic anchoring, researchers can manipulate the C3-methanol position to selectively target α-glucosidase, 5-LOX, or DHPS. Future drug development efforts should focus on optimizing the pharmacokinetic (ADME) profiles of these derivatives, utilizing molecular dynamics simulations to further refine binding affinities and minimize off-target toxicity.

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Foundational

In Vitro Pharmacological Screening of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol: A Methodological Whitepaper

Target Audience: Lead Discovery Scientists, Assay Development Specialists, and Preclinical Pharmacologists. Executive Summary & Pharmacological Rationale The compound {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Lead Discovery Scientists, Assay Development Specialists, and Preclinical Pharmacologists.

Executive Summary & Pharmacological Rationale

The compound {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol represents a highly privileged scaffold in modern medicinal chemistry. Arylsulfonylpiperidines are extensively documented for their polypharmacological potential, particularly as antagonists for serotonin (5-HT) receptors [1] and as inhibitors of Matrix Metalloproteinases (MMPs) [2].

From a structural perspective, the 4-chlorophenylsulfonyl moiety provides critical hydrogen-bond acceptor capabilities while occupying deep hydrophobic pockets (such as the S1' pocket in MMPs or the orthosteric site of GPCRs). The piperidine ring offers conformational rigidity, and the 3-hydroxymethyl substitution acts as a localized hydrogen-bond donor/acceptor, conferring target selectivity and improving aqueous solubility compared to unsubstituted analogs [3].

This whitepaper outlines a rigorous, self-validating in vitro screening cascade designed to evaluate this compound as a dual-action neurotherapeutic candidate (targeting 5-HT6 and MMP-9) for neurodegenerative disorders such as Alzheimer's disease [4].

Strategic Screening Workflow

To systematically de-risk the compound, we employ a three-phase screening cascade. The workflow transitions from cell-free biochemical target engagement to cellular functional assays, culminating in early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Workflow cluster_0 Phase 1: Target Engagement (Biochemical) cluster_1 Phase 2: Cellular Phenotype cluster_2 Phase 3: in vitro ADME Start Compound: {1-[(4-Chlorophenyl)sulfonyl] -3-piperidinyl}methanol MMP9 MMP-9 Inhibition (FRET Enzymatic Assay) Start->MMP9 HT6 5-HT6 Antagonism (TR-FRET cAMP Assay) Start->HT6 Neuro Neuroprotection & Toxicity (SH-SY5Y Cell Line) MMP9->Neuro HT6->Neuro Microsomes Metabolic Stability (HLM/RLM) Neuro->Microsomes CYP CYP450 Profiling (Fluorogenic) Neuro->CYP

Caption: Three-phase in vitro screening cascade for {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol.

Phase 1: Primary Target Engagement Protocols

As a Senior Application Scientist, I mandate that every assay functions as a self-validating system . This means embedding dynamic range checks (Z'-factor) and reference pharmacology directly into the plate map to ensure that experimental causality—not artifact—drives the data.

MMP-9 Fluorogenic Enzymatic Assay

Causality & Rationale: MMP-9 is a zinc-dependent endopeptidase implicated in extracellular matrix (ECM) degradation and neuroinflammation. We utilize a Fluorescence Resonance Energy Transfer (FRET) assay using the substrate Mca-PLGL-Dpa-AR-NH2. The FRET approach is chosen over colorimetric assays because it provides real-time kinetic data and superior sensitivity, allowing us to detect slow-binding inhibition kinetics often associated with arylsulfonyl derivatives [2].

Step-by-Step Protocol:

  • Enzyme Activation: Incubate 100 ng/mL recombinant human pro-MMP-9 with 1 mM p-aminophenylmercuric acetate (APMA) in assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) for 2 hours at 37°C to cleave the pro-domain.

  • Compound Preparation: Serially dilute {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol in 100% DMSO (10-point curve, 1:3 dilution). Transfer 1 µL of compound to a 384-well black microplate (final DMSO concentration = 1%).

  • Pre-incubation: Add 49 µL of activated MMP-9 (final concentration 0.5 nM) to the wells. Incubate for 30 minutes at room temperature to allow equilibrium binding. Self-Validation: Include Batimastat (10 µM) as a 100% inhibition control and 1% DMSO as a 0% inhibition control.

  • Substrate Addition: Initiate the reaction by adding 50 µL of FRET substrate (final concentration 10 µM).

  • Kinetic Readout: Immediately read the plate on a multi-mode microplate reader (Excitation: 328 nm, Emission: 393 nm) every 2 minutes for 30 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine the IC₅₀ using a 4-parameter logistic fit.

5-HT6 Receptor TR-FRET cAMP Assay

Causality & Rationale: The 5-HT6 receptor is a Gs-coupled GPCR. Antagonism of this receptor increases cholinergic neurotransmission, a validated mechanism for cognitive enhancement [1]. We utilize Time-Resolved FRET (TR-FRET) to measure intracellular cAMP. The critical advantage of TR-FRET here is the time-delayed fluorescence measurement, which completely eliminates auto-fluorescence interference from the highly conjugated chlorophenylsulfonyl system.

Step-by-Step Protocol:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT6 receptor. Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) at a density of 2 × 10⁵ cells/mL.

  • Compound Incubation: Dispense 5 µL of the test compound (various concentrations) into a 384-well white ProxiPlate. Add 5 µL of the cell suspension. Incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add 5 µL of serotonin (5-HT) at its EC₈₀ concentration (predetermined via a prior agonist curve) to stimulate cAMP production. Incubate for 30 minutes.

  • Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody. Incubate for 1 hour at room temperature in the dark.

  • Readout: Read on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation: Calculate the Z'-factor using the EC₈₀ 5-HT wells (high signal) and baseline cells (low signal). The assay is only validated if Z' > 0.6.

Mechanistic Pathway Visualization

The dual-action nature of this compound requires a clear understanding of how biochemical inhibition translates to phenotypic outcomes.

Pathway Cpd {1-[(4-Chlorophenyl)sulfonyl] -3-piperidinyl}methanol MMP9 MMP-9 Enzyme Cpd->MMP9 Inhibits HT6 5-HT6 Receptor Cpd->HT6 Antagonizes ECM Aberrant ECM Degradation MMP9->ECM Prevents cAMP Excessive cAMP Accumulation HT6->cAMP Normalizes Neuro Synaptic Plasticity & Neuroprotection ECM->Neuro Rescues cAMP->Neuro Promotes

Caption: Proposed dual-mechanism signaling pathway for the test compound in neuroprotection.

Quantitative Data Presentation & Acceptance Criteria

To ensure rigorous go/no-go decision-making during the screening phase, the following metrics and thresholds must be established. Table 1 summarizes the expected quantitative parameters for a successful screening run.

Table 1: Standardized In Vitro Screening Metrics and Quality Control Thresholds

Assay / ParameterTargetReadout TypeReference ControlMinimum Acceptable Z'-FactorTarget Activity Threshold
Biochemical MMP-9Kinetic FRETBatimastat> 0.65IC₅₀ < 500 nM
Functional 5-HT6TR-FRET (cAMP)SB-271046> 0.60Kᵢ < 100 nM
Cytotoxicity SH-SY5Y CellsCellTiter-Glo (ATP)Staurosporine> 0.70CC₅₀ > 50 µM
Metabolism HLM StabilityLC-MS/MS (Parent)VerapamilN/AT₁/₂ > 45 min

Phase 3: Early ADME & Cytotoxicity Profiling

A potent molecule is useless if it is rapidly metabolized or highly toxic. The piperidine ring is generally metabolically stable, but the hydroxymethyl group is susceptible to oxidation or glucuronidation.

Human Liver Microsome (HLM) Stability Assay

Protocol:

  • Prepare a 1 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL_int) and half-life (T₁/₂).

References

  • 4-(Phenylsulfonyl)piperidines: Novel, Selective, and Bioavailable 5-HT2A Receptor Antagonists Journal of Medicinal Chemistry - ACS Publications[Link]

  • Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment National Center for Biotechnology Information (PMC)[Link]

  • Synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidate for the treatment of Alzheimer's disease Taylor & Francis Online[Link]

  • Arylsulfonyl hydroxamic acid derivatives as MMP and TNF inhibitors US P
Exploratory

Comprehensive Toxicity and Safety Profile of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol: A Technical Guide for Preclinical Development

Executive Summary In the landscape of preclinical drug discovery, functionalized building blocks dictate the pharmacokinetic and toxicological fate of downstream active pharmaceutical ingredients (APIs). {1-[(4-Chlorophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug discovery, functionalized building blocks dictate the pharmacokinetic and toxicological fate of downstream active pharmaceutical ingredients (APIs). {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol (CAS: 349098-57-3) is a highly versatile sulfonamide-piperidine hybrid. While its structural geometry makes it an excellent scaffold for kinase inhibitors and GPCR antagonists, its specific functional groups—namely the 4-chlorophenylsulfonyl moiety and the primary alcohol—introduce distinct metabolic liabilities.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the intrinsic toxicity of this compound. Rather than viewing toxicity as a binary "safe or unsafe" metric, we must evaluate it as a dynamic system of metabolic bioactivation, off-target binding, and cellular defense mechanisms. This guide synthesizes structural toxicology, predictive metrics, and self-validating experimental protocols to establish a rigorous safety profile for this compound.

Structural Toxicology & Mechanistic Profiling

To predict the safety profile of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol, we must isolate its three primary structural domains and analyze their known toxicological behaviors in biological systems.

The 4-Chlorophenylsulfonyl Toxicophore

Sulfonamides are historically associated with idiosyncratic drug-induced liver injury (DILI) and severe hypersensitivity reactions[1]. The toxicity is rarely caused by the parent molecule itself; instead, it is driven by Phase I metabolic bioactivation.

  • CYP450 Bioactivation: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the halogenated aromatic ring, generating highly reactive arene oxides or isocyanate intermediates[2][3].

  • Covalent Binding: These electrophilic intermediates rapidly deplete intracellular glutathione (GSH). Once GSH is exhausted, they covalently bind to hepatic macromolecules, triggering either direct hepatocellular necrosis or immune-mediated hypersensitivity (often associated with HLA-B*57:01 in clinical settings)[1].

The Piperidine Core

The saturated piperidine ring generally exhibits low intrinsic toxicity and excellent metabolic stability. However, the lipophilicity of piperidine derivatives dictates their cellular penetration and off-target toxicity. QSAR (Quantitative Structure-Activity Relationship) models demonstrate that the introduction of halogenated aromatic rings (such as the 4-chlorophenyl group) significantly increases the baseline cytotoxicity of piperidine derivatives due to enhanced membrane intercalation[4][5].

The Hydroxymethyl Metabolic Liability

The hydroxymethyl group (-CH2OH) at the 3-position of the piperidine ring acts as a primary metabolic liability. In vivo, it is rapidly oxidized by cytosolic Alcohol Dehydrogenase (ADH) into a transient aldehyde. While Aldehyde Dehydrogenase (ALDH) typically neutralizes this into a stable, excretable carboxylic acid, the intermediate aldehyde can act as a localized electrophile, contributing to oxidative stress.

Quantitative Data & Predictive Safety Metrics

Before initiating in vitro assays, it is critical to establish baseline predictive metrics. The table below summarizes the physicochemical properties and the anticipated toxicological thresholds based on structural alerts.

ParameterValue / PredictionToxicological Relevance
CAS Number 349098-57-3Unique chemical identifier for regulatory tracking.
Molecular Formula C12H16ClNO3SPresence of Cl and S indicates potential for specific CYP-mediated halogen/sulfur oxidation.
Molecular Weight 289.78 g/mol Easily crosses cellular membranes; high risk of intracellular accumulation if not effluxed.
Primary Toxicophore 4-ChlorophenylsulfonylHigh risk of idiosyncratic DILI via reactive metabolite formation[1].
Metabolic Liability Hydroxymethyl (-CH2OH)Rapid Phase I oxidation to a potentially reactive aldehyde intermediate.
Predicted Cytotoxicity (IC50) 10 - 50 µMHalogenated piperidines typically show moderate basal cytotoxicity in HepG2/MCF7 lines[4].

Metabolic Bioactivation Pathway

The following diagram illustrates the predicted biotransformation and toxicity pathways for {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol, highlighting the divergence between detoxification and bioactivation.

G Parent {1-[(4-Chlorophenyl)sulfonyl] -3-piperidinyl}methanol ADH Alcohol Dehydrogenase (ADH) Oxidation Parent->ADH Phase I (Cytosol) CYP CYP450 (CYP3A4 / CYP2C9) Oxidative Metabolism Parent->CYP Phase I (Microsomes) Aldehyde Aldehyde Intermediate (Potentially Reactive) ADH->Aldehyde Epoxide Arene Oxide / Reactive Metabolite (Hepatotoxicity Risk) CYP->Epoxide Bioactivation Acid Carboxylic Acid Derivative (Renal Excretion) Aldehyde->Acid ALDH (Detoxification) GSH Glutathione (GSH) Conjugation (Detoxification) Epoxide->GSH Phase II (GST) Proteins Hepatic Proteins (Covalent Binding & DILI) Epoxide->Proteins GSH Depletion

Fig 1. Predicted metabolic bioactivation and detoxification pathways of the compound.

Standardized Experimental Workflows for Safety Validation

To transition from predictive toxicology to empirical validation, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale to explain why the experimental choice was made, ensuring data integrity and reproducibility.

Protocol 1: CYP-Mediated Cytotoxicity Assay (HepG2 + HLM)

Rationale & Causality: Standard cytotoxicity assays using HepG2 cells often yield false negatives for sulfonamides because HepG2 cells lack robust, physiologically relevant levels of CYP450 enzymes. By supplementing the culture with Human Liver Microsomes (HLM), we artificially restore the metabolic bioactivation pathway[2]. If the compound is more toxic in the presence of HLM, it proves that a metabolite (not the parent drug) is the toxic agent.

Self-Validating Control: Ketoconazole (a strong CYP3A4 inhibitor) is used in a parallel control well. If Ketoconazole rescues cell viability, it definitively proves that CYP3A4 is responsible for generating the toxic metabolite.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%).

  • Metabolic Activation Phase:

    • Group A (Parent Toxicity): Add compound directly to the media.

    • Group B (Metabolite Toxicity): Add compound + 1 mg/mL HLM + 1 mM NADPH regenerating system.

    • Group C (Validation Control): Add compound + HLM + NADPH + 10 µM Ketoconazole.

  • Incubation: Incubate all groups for 48 hours.

  • Viability Readout: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals in 100 µL DMSO and measure absorbance at 570 nm.

Protocol 2: Reactive Metabolite Trapping via Glutathione (GSH) Adduction

Rationale & Causality: Arene oxides and isocyanates generated from the 4-chlorophenylsulfonyl group have half-lives of seconds to minutes; they cannot be detected by standard LC-MS. To prove their existence, we must "trap" them using reduced glutathione (GSH). GSH acts as a surrogate for cellular proteins, forming stable adducts with the electrophiles that can be quantified[2].

Self-Validating Control: A sample incubated without NADPH serves as the negative control. Since CYP450 requires NADPH to function, the absence of GSH adducts in this control proves the adducts are specifically CYP-generated.

Step-by-Step Methodology:

  • Reaction Setup: In a 1.5 mL Eppendorf tube, combine 10 µM of the test compound, 1 mg/mL HLM, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation: React at 37°C for exactly 60 minutes in a shaking incubator.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze using a Q-TOF LC-MS/MS system, utilizing a precursor ion scan for the neutral loss of 129 Da (the characteristic fragmentation pattern of the glutamyl moiety in GSH adducts).

References

  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Available at:[Link][4]

  • QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. ResearchGate. Available at: [Link][5]

  • Sulfonamides - LiverTox - Clinical and Research Information on Drug-Induced Liver Injury. NCBI Bookshelf - NIH. Available at: [Link][1]

  • Characterization of Cytochrome P450-Mediated Bioactivation of a Compound Containing the Chemical Scaffold, 4,5-Dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide), to a Chemically Reactive p-Chlorophenyl Isocyanate Intermediate in Human Liver Microsomes. ACS Publications. Available at: [Link][2]

  • Intersection of the Roles of Cytochrome P450 Enzymes with Xenobiotic and Endogenous Substrates: Relevance to Toxicity and Drug Interactions. Chemical Research in Toxicology - ACS Publications. Available at: [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Functionalization, and Pharmacological Utility of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Compound: {1-[(4-Chlorophenyl)sulfonyl]-3-piperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Compound: {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol (CAS/Isomer variants applicable) Molecular Formula: C₁₂H₁₆ClNO₃S | Molecular Weight: 289.78 g/mol

Executive Summary & Pharmacological Context

{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol is a highly versatile, orthogonally stable pharmaceutical intermediate. Structurally, it combines a rigid piperidine pharmacophore, a metabolically robust sulfonamide linkage, and a primary alcohol handle. This specific molecular architecture is a privileged scaffold in modern drug discovery, frequently utilized to synthesize potent receptor antagonists and ion channel blockers.

Key Therapeutic Applications:

  • CCR10 Antagonists: Derivatives of this intermediate are critical in blocking CCL27-mediated lymphocyte trafficking, offering therapeutic avenues for inflammatory skin diseases (e.g., allergic dermatitis) and melanoma[1].

  • DP-2 Receptor Antagonists: Functionalized analogs serve as potent antagonists for the DP-2 (CRTH2) receptor, deployed in the treatment of asthma, allergic rhinitis, and atopic dermatitis[2].

  • N-Type Calcium Channel Blockers: Downstream modifications of the piperidine scaffold yield compounds capable of blocking voltage-sensitive calcium channels (VSCC), providing analgesic activity for neuropathic pain[3].

Mechanistic Rationale & Causality in Experimental Design

As a building block, the value of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol lies in its chemoselectivity and downstream versatility.

Chemoselective N-Sulfonylation

The synthesis relies on the differential nucleophilicity between the secondary amine of the piperidine ring and the primary alcohol. By carefully controlling the temperature (0 °C) and selecting a mildly basic, non-nucleophilic acid scavenger like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA), the amine is selectively sulfonylated. This completely bypasses the need for transient hydroxyl protecting groups (e.g., TBS or THP), streamlining the process and maximizing atom economy[1].

Downstream Vectoring

The hydroxymethyl group at the C3 position of the piperidine ring acts as a versatile synthetic handle. It can be:

  • Oxidized to an aldehyde (via Swern or Dess-Martin Periodinane) for subsequent reductive amination or Wittig olefination[3].

  • Activated as a mesylate or tosylate for Sₙ2 displacement with various nucleophiles (e.g., amines, thiols).

  • Etherified via Williamson ether synthesis to explore structure-activity relationships (SAR) in the lipophilic binding pockets of target receptors.

SynthesisWorkflow A 3-Piperidinylmethanol C Chemoselective N-Sulfonylation (DCM, NMM, 0°C) A->C B 4-Chlorobenzenesulfonyl Chloride B->C D {1-[(4-Chlorophenyl)sulfonyl] -3-piperidinyl}methanol C->D E Mild Oxidation (Dess-Martin Periodinane) D->E F Aldehyde Intermediate E->F G Reductive Amination or Wittig Olefination F->G H Target API (e.g., CCR10 / DP-2 Antagonist) G->H

Synthesis and downstream functionalization workflow of the intermediate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the N-sulfonylation step. The data highlights why NMM in Dichloromethane (DCM) is the industry-standard choice for this specific transformation.

Base (Equivalents)SolventTemp ProfileO-Sulfonylation (Impurity)Isolated Yield (%)Rationale / Observation
Triethylamine (2.0)THFRT~15%72%High local basicity leads to competitive O-sulfonylation.
Pyridine (3.0)DCM0 °C to RT~5%81%Difficult to remove residual pyridine during workup.
NMM (1.5) DCM 0 °C to RT < 1% 94% Optimal. Mild basicity prevents O-reaction; clean profile.
DIPEA (1.5)DCE0 °C to RT< 2%91%Excellent alternative, particularly for scale-up in DCE.

Standard Operating Protocols (SOPs)

Protocol A: Synthesis of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol

This protocol is a self-validating system designed to ensure high chemoselectivity and yield without column chromatography.

Reagents & Materials:

  • 3-Piperidinylmethanol (1.0 eq, 10.0 mmol, 1.15 g)

  • 4-Chlorobenzenesulfonyl chloride (1.05 eq, 10.5 mmol, 2.22 g)

  • N-Methylmorpholine (NMM) (1.5 eq, 15.0 mmol, 1.65 mL)[1]

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 3-piperidinylmethanol (1.15 g) and anhydrous DCM (30 mL) to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Inject NMM (1.65 mL) into the reaction mixture. Cool the flask to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic reaction heat, preventing the activation of the primary alcohol and ensuring strict N-chemoselectivity.

  • Electrophile Addition: Dissolve 4-chlorobenzenesulfonyl chloride (2.22 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes via an addition funnel or syringe pump.

  • Reaction Progression: Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20-25 °C). Stir for an additional 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The starting amine (ninhydrin active) should be consumed, replaced by a higher running UV-active spot.

  • Quench & Workup: Quench the reaction with 1M aqueous HCl (20 mL) to neutralize residual NMM. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white to off-white solid. (Expected yield: >90%).

Protocol B: Downstream Oxidation to Aldehyde (Dess-Martin Periodinane)

Conversion of the primary alcohol to an aldehyde for subsequent API coupling.

  • Dissolve {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol (1.0 eq) in anhydrous DCM (0.2 M concentration) under argon.

  • Cool to 0 °C and add Dess-Martin Periodinane (DMP) (1.2 eq) in small portions. Causality: DMP is chosen over Swern oxidation to avoid the generation of dimethyl sulfide gas and to allow for a strictly room-temperature reaction without cryogenic constraints.

  • Stir at room temperature for 1.5 hours.

  • Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously until the organic layer is clear.

  • Extract with DCM, dry over Na₂SO₄, and concentrate. The resulting aldehyde should be used immediately in reductive amination or Wittig steps to prevent epimerization or degradation[3].

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediate, the following analytical parameters must be met:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 290.1. A distinct isotopic pattern (3:1 ratio for m/z 290.1 / 292.1) must be observed, confirming the presence of the single chlorine atom.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.75 - 7.68 (m, 2H, Ar-H) and δ 7.55 - 7.48 (m, 2H, Ar-H) confirming the para-substituted benzenesulfonyl group.

    • δ 3.80 - 3.65 (m, 2H, -CH₂OH) confirming the intact hydroxymethyl group.

    • Absence of a broad singlet at δ ~2.0 ppm (secondary amine N-H), confirming complete sulfonylation.

  • Purity: >95% by HPLC (UV detection at 254 nm).

Pharmacological Pathway Visualization

Once integrated into a final API (such as a CCR10 or DP-2 antagonist), the sulfonamide scaffold plays a critical role in receptor binding, largely driven by hydrogen bonding from the sulfonamide oxygens and hydrophobic interactions from the chlorophenyl ring.

PharmPathway A API containing Chlorophenylsulfonyl Piperidine Scaffold B CCR10 or DP-2 Receptor Target A->B High Affinity Binding C Receptor Antagonism (Ligand Blockade) B->C D Inhibition of Lymphocyte Trafficking C->D E Reduction in Allergic/Inflammatory Dermatitis D->E

Pharmacological cascade of APIs derived from the chlorophenylsulfonyl piperidine intermediate.

References

  • US8586748B2 - 2-sulfonylamino-4-heteroaryl butyramide antagonists of CCR10 Source: Google Patents URL
  • BRPI0712332A2 - Pharmaceutically acceptable compound and derivatives thereof, pharmaceutical composition, method of antagonizing a DP-2 receptor Source: Google Patents URL
  • EP 2414332 B1 - Acrylamide Compounds and the Use Thereof (N-type calcium channel blockers) Source: European Patent Office / Googleapis URL:[Link]

Sources

Application

Application Note: Catalytic Strategies and Chemoselective Synthesis of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 349098-57-3 [1] Executive Summary The synthesis of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol involves the dire...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 349098-57-3 [1]

Executive Summary

The synthesis of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol involves the direct sulfonylation of 3-piperidinemethanol (nipecotol) using 4-chlorobenzenesulfonyl chloride. While the reaction framework is a classical sulfonamide formation, the bifunctional nature of the starting material—possessing both a secondary amine and a primary alcohol—presents a critical chemoselectivity challenge.

This application note details the causality behind catalyst and base selection, providing field-proven, self-validating protocols to drive exclusive N -sulfonylation while preserving the hydroxymethyl pharmacophore.

Mechanistic Causality: Base and Catalyst Selection

In the sulfonylation of amino alcohols, the base serves a dual purpose: neutralizing the generated hydrochloric acid (acid scavenging) and, depending on the species, lowering the activation energy of the sulfonyl chloride (nucleophilic catalysis) [3].

The Chemoselectivity Challenge

Amines are inherently more nucleophilic than alcohols. Under strictly controlled kinetic conditions (low temperature, stoichiometric limitation), N -sulfonylation outpaces O -sulfonylation. However, inappropriate catalyst selection can override this kinetic preference.

  • Acid Scavengers (TEA, DIPEA): Triethylamine (TEA) acts purely as an acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the piperidine nitrogen. Because TEA is non-nucleophilic toward the sulfonyl chloride, the reaction relies entirely on the substrate's inherent amine nucleophilicity, ensuring high chemoselectivity for the N -sulfonamide.

  • Nucleophilic Catalysts (DMAP): 4-Dimethylaminopyridine (DMAP) attacks the sulfonyl chloride to form a highly electrophilic N -sulfonylpyridinium intermediate [4]. While this drastically accelerates the reaction for sterically hindered amines, it also lowers the barrier for the primary alcohol to react, increasing the risk of forming an N,O -bis-sulfonylated impurity.

  • Biphasic Systems (Schotten-Baumann): Utilizing aqueous NaOH or Na₂CO₃ in a biphasic mixture (water/dichloromethane) provides an elegant chemoselective environment. The amine reacts at the organic-aqueous interface, while the high pH ensures the amine remains deprotonated (active) and the alcohol remains largely protonated (inactive) [2].

Chemoselectivity SM 3-Piperidinemethanol + 4-Cl-Ph-SO2Cl N_Sulf Target: N-Sulfonamide (Chemoselective) SM->N_Sulf TEA, 0°C (Kinetic Control) O_Sulf Impurity: O-Sulfonate SM->O_Sulf Non-selective Bis_Sulf Impurity: N,O-Bis-Sulfonated N_Sulf->Bis_Sulf Excess Reagent + Strong Base

Fig 1: Chemoselective pathways in the sulfonylation of 3-piperidinemethanol.

Quantitative Data: Catalyst Profiling

The table below summarizes the quantitative and qualitative parameters of various catalysts/bases when applied to the synthesis of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol.

Catalyst / BaseTypepKa (Conjugate Acid)Chemoselectivity ( N vs O )Risk of Bis-SulfonylationRecommended Use Case
Triethylamine (TEA) Acid Scavenger~10.7Excellent (>95:5)LowStandard homogenous synthesis
DIPEA Acid Scavenger~11.4Excellent (>98:2)Very LowHighly sensitive substrates
DMAP Nucleophilic Catalyst~9.6Moderate (~80:20)HighOnly if amine is sterically hindered
Aq. NaOH / Na₂CO₃ Biphasic Base~13.8 / 10.3Superior (>99:1)Near ZeroGreen synthesis, scale-up

Advanced Catalytic Pathways: The DMAP Cycle

While TEA is sufficient for standard synthesis, trace DMAP (1–5 mol%) is occasionally deployed if the 3-substituted piperidine exhibits conformational steric drag (e.g., axial positioning of the hydroxymethyl group). The causality of DMAP's acceleration lies in the transient formation of an N -sulfonylpyridinium salt, which acts as a powerful electron sink, making the sulfur atom exceptionally susceptible to nucleophilic attack [4].

Catalysis Step1 4-Chlorobenzenesulfonyl Chloride Inter N-Sulfonylpyridinium Salt (Highly Electrophilic) Step1->Inter Nucleophilic Attack (- Cl⁻) Cat DMAP Catalyst Cat->Inter Prod Target Sulfonamide Inter->Prod Amine Substitution Amine 3-Piperidinemethanol Amine->Prod Prod->Cat Catalyst Regeneration

Fig 2: DMAP-catalyzed nucleophilic activation cycle for sulfonylation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Observational markers and analytical checkpoints are embedded to ensure the integrity of the chemoselective workflow.

Protocol A: Kinetically Controlled Homogeneous Sulfonylation (TEA)

This protocol utilizes kinetic control (0 °C) and a non-nucleophilic base to ensure exclusive N -sulfonylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 3-piperidinemethanol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (TEA) (1.2 equiv, 12 mmol). Causality: A slight excess ensures complete scavenging of HCl without acting as a nucleophilic catalyst.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Suppresses the thermodynamic pathway leading to O -sulfonylation.

  • Reagent Addition: Dissolve 4-chlorobenzenesulfonyl chloride (1.05 equiv, 10.5 mmol) in 10 mL of DCM. Add this solution dropwise over 30 minutes.

  • Reaction & Monitoring: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Self-Validation (TLC): Spot the reaction on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1).

    • Marker 1: Stain with Ninhydrin. The starting material (secondary amine) will appear as a dark spot. The successful product will be Ninhydrin-negative.

    • Marker 2: Observe under UV (254 nm). The product will be highly UV-active due to the 4-chlorophenyl ring.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Biphasic Schotten-Baumann Synthesis (Green Protocol)

This protocol eliminates organic bases, utilizing interfacial chemistry to achieve >99% chemoselectivity [2].

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve 3-piperidinemethanol (1.0 equiv) in DCM (0.2 M). Add an equal volume of 10% aqueous Na₂CO₃ solution.

  • Vigorous Mixing: Stir the biphasic mixture vigorously (≥800 rpm) at room temperature. Causality: High shear rate maximizes the interfacial surface area where the reaction occurs.

  • Sulfonylation: Add 4-chlorobenzenesulfonyl chloride (1.05 equiv) in small portions directly to the biphasic mixture.

  • Self-Validation (pH Monitoring): The aqueous layer should remain basic (pH > 9) throughout the addition. If the pH drops, the reaction will stall due to amine protonation. Add additional Na₂CO₃ if necessary.

  • Isolation: Once TLC indicates completion, separate the layers. Extract the aqueous layer once with DCM. Wash the combined organics with 1M HCl (to remove unreacted amine), then brine, and dry over MgSO₄.

  • Analytical Validation (NMR): Analyze the crude product via ¹H NMR. The preservation of the hydroxymethyl group is confirmed by the presence of a multiplet near 3.5–3.6 ppm (CH₂-OH ) and a broad singlet for the -OH proton. The piperidine N-H proton (typically ~2.0–2.5 ppm) will be completely absent.

References

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry (RSC Publishing), 2005, 7, 711-715. Available at:[Link]

  • Sulfonate synthesis by sulfonylation. Organic Chemistry Portal. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of complex sulfonamide derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of complex sulfonamide derivatives. {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol is a notoriously stubborn molecule to dissolve due to its unique physicochemical properties.

This guide is designed to move beyond basic "trial and error" by explaining the thermodynamic causality behind solvent interactions, providing self-validating protocols, and answering frequently asked questions to ensure your workflows remain robust and reproducible.

The Molecular Challenge: Why is it Insoluble?

To solve a solubility issue, we must first understand the structural energetics of the molecule. {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol consists of three distinct domains:

  • The 4-Chlorophenyl Group: A rigid, highly lipophilic aromatic ring that promotes strong π−π stacking in the solid state.

  • The Sulfonamide Linkage ( SO2​N ): In this molecule, the nitrogen is part of the piperidine ring (a tertiary sulfonamide). While it lacks an N-H proton, the sulfonyl oxygens act as powerful hydrogen bond acceptors.

  • The Hydroxymethyl Group (- CH2​OH ): Located at position 3 of the piperidine ring, this acts as a strong hydrogen bond donor and acceptor.

The Causality of Insolubility: In the solid state, the hydroxymethyl group of one molecule forms tight intermolecular hydrogen bonds with the sulfonyl oxygens of adjacent molecules. This creates a high crystal lattice energy. When you attempt to dissolve this compound in water or non-polar organic solvents, the solvent fails because it cannot overcome the thermodynamic penalty of breaking this lattice[1]. Furthermore, highly protic solvents like water or pure ethanol require a massive energy input to disrupt their own solvent-solvent hydrogen bond networks just to form a cavity large enough to accommodate the bulky chlorophenyl-piperidine structure[2].

Thermodynamics Solid Solid State (High Lattice Energy) Cavity Solvent Cavity Formation (Endothermic) Solid->Cavity Energy Input Solvation Solute-Solvent Interaction (Exothermic) Cavity->Solvation H-Bonding Dissolved Dissolved State (ΔG < 0) Solvation->Dissolved Entropy Gain

Caption: Thermodynamic pathway of dissolution for sulfonamide derivatives.

Solvent Selection & Quantitative Data

To successfully dissolve this compound, you must use solvents that act as strong hydrogen bond acceptors to disrupt the crystal lattice, while possessing a low enough cavity-formation energy to accommodate the lipophilic domains. Polar aprotic solvents (DMSO, DMF) excel here. For applications requiring less polarity, cosolvency (e.g., Acetonitrile + Ethanol) is the most effective strategy, as Acetonitrile lowers the energetic cost of cavity formation while Ethanol assists in solvation[2][3].

Table 1: Solubility Matrix for {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol
Solvent SystemPolarity IndexH-Bond Acceptor CapacityEst. Solubility LimitRecommended Application
DMSO 7.2High> 50 mg/mLBiological stock solutions, NMR
DMF / DMAc 6.4High> 50 mg/mLOrganic synthesis, Coupling rxns
Acetonitrile (MeCN) 5.8Moderate10 - 20 mg/mLHPLC mobile phase, Cosolvent base
MeCN : EtOH (1:1) ~5.5Moderate / Donor20 - 30 mg/mLCrystallization, Mild synthesis
Dichloromethane (DCM) 3.1Low< 5 mg/mLExtraction (requires large volumes)
Aqueous Buffers 10.2High (Donor/Acc)< 0.1 mg/mLIn vitro assays (requires formulation)

Troubleshooting Workflows & Methodologies

SolventWorkflow Start Identify Application OrganicRxn Organic Synthesis Start->OrganicRxn BioAssay In Vitro / Bioassay Start->BioAssay Analytical Analytical (NMR/LC) Start->Analytical OrgSolv Use Polar Aprotic (DMF, DMSO, MeCN) OrganicRxn->OrgSolv Cosolvent Cosolvent System (MeCN:EtOH or DCM:MeOH) OrganicRxn->Cosolvent Stock Prepare DMSO Stock (10-50 mM) BioAssay->Stock NmrSolv Deuterated Solvents (DMSO-d6, CD3CN) Analytical->NmrSolv Dilution Aqueous Dilution + HP-β-CD or Tween Stock->Dilution

Caption: Decision matrix for selecting the optimal solvent system based on experimental application.

Protocol A: Preparing a Stable 50 mM Stock for Biological Assays

When preparing stocks for cell-based or biochemical assays, the goal is to maximize concentration in a biocompatible solvent (DMSO) to minimize the final solvent percentage in the assay buffer.

  • Weighing: Accurately weigh the required mass of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol into a glass vial (avoid plastics, as lipophilic compounds can adhere to or leach plasticizers).

  • Primary Dissolution: Add anhydrous, cell-culture grade DMSO (ensure it is fresh to avoid water absorption, which drastically reduces solubility).

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Assistance (Optional but Cautionary): If particulates remain, sonicate the vial in a water bath at 37°C for 5 minutes. Self-Validation Check: If the solution remains cloudy after 5 minutes of sonication at 37°C, you have exceeded the thermodynamic solubility limit. Do not heat further; the compound will simply crash out when returning to room temperature.

  • Aqueous Dilution: When dosing into aqueous media, perform a "serial dilution" rather than a direct spike. Pre-warm the aqueous buffer to 37°C. If precipitation occurs upon aqueous dilution, supplement the buffer with 0.1% Tween-80 or 5% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to encapsulate the lipophilic chlorophenyl moiety.

Protocol B: Utilizing Cosolvency for Organic Synthesis

For organic reactions where DMSO/DMF are too difficult to remove during workup, a binary cosolvent system is required.

  • Solvent Selection: Use a 1:1 volumetric mixture of Acetonitrile (MeCN) and Ethanol (EtOH). MeCN provides a low-energy cavity for the solute, while EtOH provides complementary solvation for the polar groups[2].

  • Sequential Addition: Add the compound to the reaction flask. Add the MeCN fraction first and stir for 2 minutes. The compound will form a slurry.

  • Solvation Completion: Slowly add the EtOH fraction while stirring. The synergistic disruption of the lattice will cause the slurry to clarify into a homogeneous solution.

  • Validation: Monitor via TLC or LC-MS to ensure the compound is fully dissolved before adding subsequent reagents (e.g., oxidizing agents or coupling catalysts).

Frequently Asked Questions (FAQs)

Q: I dissolved the compound in DMSO, but when I added it to my aqueous assay buffer, it immediately turned cloudy. What happened? A: This is a classic "solvent crash." The compound is soluble in DMSO, but when introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase, leaving the highly lipophilic compound behind with no solvation shell. To fix this, either lower your final assay concentration, or pre-mix your DMSO stock with a surfactant (like Cremophor EL or Tween-80) before adding it to the water.

Q: Can I just heat my Dichloromethane (DCM) to get the compound to dissolve for my extraction? A: Heating DCM (boiling point ~39°C) will temporarily increase kinetic solubility, but the dissolution of sulfonamides is an endothermic process heavily dependent on entropy[3]. Once the DCM cools back to room temperature, the compound will rapidly crystallize and precipitate. If you need it in a halogenated solvent, use a 9:1 mixture of DCM:Methanol to provide the necessary hydrogen bond disruption.

Q: What is the best deuterated solvent for NMR characterization of this compound? A: DMSO-d6 is the gold standard here. It will provide a sharp, well-resolved spectrum without line broadening caused by aggregation. If you must use a less viscous solvent, CD3CN (Deuterated Acetonitrile) is an acceptable alternative, though you may need to acquire more scans due to lower maximum solubility. CDCl3 is generally not recommended as the compound will likely remain as a suspension.

References

  • Caviedes-Rubio, D. I., Buendía-Atencio, C., Cardenas-Torres, R. E., Ortiz, C. P., Martinez, F., & Delgado, D. R. (2025). "Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling." Molecules, 30(17), 3590. URL:[Link]

  • Rahimpour, E., Acree, W. E., & Jouyban, A. (2021). "Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters." Journal of Molecular Liquids, 344, 116269. URL:[Link]

  • Delgado, D. R., et al. (2024). "Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures." Pharmaceuticals, 17(12), 1594. URL:[Link]

Sources

Optimization

Best purification and chromatography techniques for {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol

Introduction Welcome to the technical support center for the purification of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol. This guide is designed for researchers, medicinal chemists, and process development scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the purification of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. The structural complexity of this molecule—featuring a non-basic sulfonamide, a polar hydroxyl group, and a lipophilic chlorophenyl ring—presents unique purification challenges.

This document provides a structured, question-and-answer-based approach to navigate these challenges. We will move from initial work-up and bulk purification techniques like recrystallization to high-resolution chromatographic methods. Our focus is not just on what to do, but why specific choices are made, empowering you to troubleshoot and adapt these protocols to your specific experimental context.

Initial Purification Strategy: A Decision-Making Workflow

The optimal purification strategy depends on the scale of your synthesis, the nature of the impurities, and the required final purity. Use the following workflow to guide your initial decision-making process.

Purification_Workflow cluster_scale Step 1: Assess Scale & Physical State cluster_bulk Step 2: Bulk Purification Options cluster_chrom Step 3: Chromatographic Purification start Crude {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol scale_check Is the crude product a solid? Is the batch size >1 g? start->scale_check acid_base Impurity Removal via Acid-Base Extraction start->acid_base If acidic/basic impurities are suspected recrystallization Recrystallization (High-yield, cost-effective for solids >90% purity) scale_check->recrystallization  Yes flash_chrom Flash Chromatography (Primary method for moderate to high purity) scale_check->flash_chrom  No / Oily Product recrystallization->flash_chrom Purity Not Met end_node Pure Product (Verify by LC-MS, NMR) recrystallization->end_node Purity Met? acid_base->scale_check prep_hplc Preparative HPLC (For highest purity, >99.5%) flash_chrom->prep_hplc Need higher purity? flash_chrom->end_node prep_hplc->end_node

Caption: Decision workflow for selecting a purification method.

Part 1: Initial Work-up & Bulk Purification FAQs

This section addresses the preliminary steps to clean up the crude product before high-resolution chromatography.

Q1: What is the recommended aqueous work-up procedure following synthesis?

A standard work-up is crucial for removing inorganic salts and highly polar or ionic impurities.

  • Quench & Dilute: After the reaction is complete, quench it appropriately (e.g., with water or a saturated NH₄Cl solution). Dilute the mixture with an organic solvent in which your product is soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Bicarbonate Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This step is critical for removing acidic reagents or byproducts (e.g., excess sulfonyl chloride starting material, HCl).

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine). This helps to break up any emulsions and reduces the amount of dissolved water in the organic layer.

  • Dry and Concentrate: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Q2: Can I use acid-base extraction to purify this compound?

This is a common point of confusion. The answer is no , not in the traditional sense. The nitrogen atom in the piperidine ring is part of a sulfonamide functional group. The electron-withdrawing nature of the sulfonyl group renders this nitrogen essentially non-basic . Therefore, it cannot be protonated and extracted into an acidic aqueous layer like a typical amine.

However, you can use an acid-base extraction sequence to remove acidic or basic impurities from your crude product. For instance, an acidic wash (e.g., with 1 M HCl) will remove basic impurities, while a basic wash (e.g., with 1 M NaOH) will remove acidic impurities, leaving your neutral target compound in the organic phase.[1]

Q3: My crude product is a solid. Is recrystallization a viable option?

Yes, absolutely. If your crude product is a solid with an initial purity of >90%, recrystallization is an excellent and highly scalable method. Sulfonamides, in general, are often crystalline solids, making them good candidates for this technique.[2][3]

Protocol 1: Recrystallization of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol

  • Solvent Screening: The key is to find a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble when hot. A good starting point is to test small amounts of your crude solid in various solvents.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude product until it just dissolves completely.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[4][5]

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using pre-heated glassware to prevent premature crystallization.[5][6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the solution during this phase. Once at room temperature, you can place the flask in an ice bath to maximize the yield.[4]

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small portion of ice-cold solvent, and dry them under vacuum.[1]

Data Table 1: Recommended Solvents for Recrystallization

Solvent/SystemRationale & CommentsReference
Isopropanol (IPA)Often provides a good solubility differential for sulfonamides.[5][7]
Ethanol (EtOH)Similar to isopropanol; an ethanol/water mixture can be effective if the compound is too soluble in pure ethanol.[2]
Ethyl Acetate (EtOAc)A more polar option that can be effective for moderately polar compounds.[8]
Acetonitrile (ACN)A polar aprotic solvent that can be a good choice for sulfonamides.[9]
Troubleshooting Recrystallization
  • Issue: The compound "oiled out" as a liquid instead of forming crystals.

    • Cause: This often happens when the solution is too concentrated, cools too quickly, or contains a high level of impurities that depress the melting point.[5]

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. If the problem persists, consider a different solvent system.[5]

  • Issue: No crystals are forming, even after cooling in an ice bath.

    • Cause: The most likely reasons are using too much solvent (the solution is not supersaturated) or the solution requires nucleation to begin crystallization.[5]

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed" crystal from a previous batch. If these fail, you may need to reduce the solvent volume by gentle evaporation and try again.[4]

Part 2: Chromatographic Purification & Troubleshooting

When recrystallization is not feasible or does not provide sufficient purity, column chromatography is the method of choice.

Q4: What is the best general approach for purifying this compound by column chromatography?

Normal-phase flash chromatography using silica gel is the most common and effective technique for this type of molecule on a laboratory scale (milligrams to many grams). The polarity is well-suited for separation on silica.

Workflow: Developing a Flash Chromatography Method

Flash_Chrom_Workflow start Crude Product tlc 1. TLC Analysis - Test various Hexane/EtOAc or DCM/MeOH ratios. - Aim for Rf of target compound ≈ 0.3. start->tlc loading 2. Column Loading - Dissolve sample in minimal DCM. - Or, perform 'dry loading' by adsorbing onto silica. tlc->loading elution 3. Elution - Run column with the optimized solvent system. - Collect fractions. loading->elution analysis 4. Fraction Analysis - Spot fractions on a TLC plate. - Visualize with UV light and/or a stain (e.g., KMnO₄). elution->analysis combine 5. Combine & Concentrate - Combine pure fractions. - Remove solvent via rotary evaporation. analysis->combine end_node Pure Product combine->end_node

Caption: A typical workflow for flash chromatography.

Troubleshooting Flash Chromatography
  • Issue: My compound is tailing or streaking on the column, leading to poor separation.

    • Cause: This is a classic problem for compounds containing polar functional groups like the hydroxyl group on your molecule. These groups can engage in strong hydrogen-bonding interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing them to "stick" and elute slowly and asymmetrically.[6]

    • Solutions:

      • Mobile Phase Modification: Add a small amount of a more polar solvent to your eluent to compete for the active sites on the silica. For your compound, adding 1-5% methanol (MeOH) to a dichloromethane (DCM) or ethyl acetate (EtOAc) mobile phase is highly effective.

      • Use an Alternative Stationary Phase: If tailing is severe, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative for purifying compounds that interact strongly with silica.[6]

      • Dry Loading: If the compound is not very soluble in the mobile phase, it can broaden at the top of the column. To fix this, dissolve your crude product in a strong solvent (like DCM or MeOH), add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of your column.[10]

Data Table 2: Recommended Eluent Systems for Flash Chromatography

Eluent SystemPolarityTypical Starting RatioCommentsReference
Hexanes / Ethyl AcetateLow to Medium70:30The standard choice for many organic compounds. Increase EtOAc for higher polarity.[11]
Dichloromethane / MethanolMedium to High98:2Excellent for more polar compounds. The small amount of methanol effectively prevents tailing from the hydroxyl group.[12]
Dichloromethane / Ethyl AcetateMedium50:50Good for fine-tuning polarity when Hex/EtOAc is not selective enough.[8]
Q5: When should I consider using Preparative HPLC?

Preparative High-Performance Liquid Chromatography (Prep HPLC) is a high-resolution technique best reserved for when you need very high purity (>99.5%) or when flash chromatography fails to separate your target compound from a very closely eluting impurity. It is generally used for smaller quantities (milligrams to a few grams).

For {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol, a reversed-phase method is most appropriate.

Data Table 3: Typical Starting Conditions for Preparative RP-HPLC

ParameterRecommended SettingRationaleReference
Stationary Phase C18 (Octadecylsilane)Industry standard for reversed-phase; provides good retention for moderately polar/nonpolar compounds.[13][14]
Mobile Phase A Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)The aqueous component. The acid modifier ensures the hydroxyl group is protonated, leading to sharper, more symmetrical peaks.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) + 0.1% FA/TFAThe organic component. ACN is the most common choice.[13]
Elution Mode GradientStart with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B to elute the compound. A typical gradient might be 10% to 95% B over 20-30 minutes.[12]
Detection UV at ~230-240 nmThe chlorophenyl group has a strong UV absorbance in this range.[13]

Part 3: Purity Analysis & Final Product Handling

Q6: My final compound shows two closely-spaced peaks in the LC-MS analysis, but the mass is correct for both. Is it impure?

Not necessarily. This is a known phenomenon for molecules with restricted bond rotation. In your compound, the rotation around the Sulfur-Nitrogen bond of the sulfonamide can be hindered, leading to the presence of two distinct conformational isomers (rotamers) that are stable at room temperature. These rotamers can often be separated by HPLC, giving the appearance of two different compounds, even though they are the same molecule.[15]

  • Troubleshooting: Try altering the analytical HPLC conditions. Gently warming the column (e.g., to 40 °C) can sometimes provide enough energy to cause the rotamers to interconvert quickly on the chromatographic timescale, resulting in the coalescence of the two peaks into a single, sharp peak.

Q7: How should I store the purified {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol?

The compound is expected to be a stable solid. However, as a best practice for all research compounds, it should be stored in a well-sealed container in a cool, dry, and dark environment, such as a desiccator at room temperature or in a freezer for long-term storage. This minimizes the potential for degradation from moisture or light.

References
  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). Benchchem.
  • Technical Support Center: Purification of Polar Heterocyclic Compounds. (2025). Benchchem.
  • Perlovich, G. L., & Kazachenko, V. P. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(4), 1246-1255. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • A. L. N., et al. (2012). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of Medicinal Chemistry, 55(13), 6064-6083. [Link]

  • Gur, B., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 2-11. [Link]

  • Al-Hiari, Y. M., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. International Journal of Drug Delivery Technology, 12(4), 1625-1632. [Link]

  • Caira, M. R. (2007). Sulfa drugs as model cocrystal formers. Molecular Pharmaceutics, 4(3), 310-316. [Link]

  • Anonymous. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

  • US2777844A - Sulfonamide purification process. (1957).
  • Stojković, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Foods, 8(2), 48. [Link]

  • Application Notes & Protocols: Purification Techniques for Piperidine Deriv
  • Purification techniques for Piperidine-1-carbonyl azide. (2025). Benchchem.
  • Technical Support Center: Purification of Piperidine Deriv
  • Al-Omar, M. A. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(1), 337-346. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol Synthesis

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective functionalization of bifunctional molecules. The synthesis of {1-[(4-Chlorophenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective functionalization of bifunctional molecules. The synthesis of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol via the reaction of 3-piperidinylmethanol with 4-chlorobenzenesulfonyl chloride presents a classic kinetic versus thermodynamic control problem.

Your substrate possesses both a secondary aliphatic amine (the piperidine ring) and a primary aliphatic alcohol. Without strict control over the reaction microenvironment, researchers frequently encounter complex mixtures of the desired N-sulfonylated product, the O-sulfonylated ester, the N,O-bis-sulfonylated dimer, and hydrolysis byproducts. This guide provides field-proven, self-validating protocols to ensure >95% chemoselectivity.

Section 1: Causality-Driven Troubleshooting (FAQs)

Q1: Why am I observing significant amounts of the N,O-bis-sulfonylated byproduct alongside my target compound? Causality & Mechanism: You are likely losing kinetic control. Amines undergo sulfonylation faster than alcohols due to the lower electronegativity and higher polarizability of the nitrogen lone pair, making them superior nucleophiles[1]. However, the primary alcohol on your piperidine ring is sterically unhindered. If the reaction temperature exceeds 10 °C, or if a hyper-nucleophilic acyl transfer catalyst like 4-dimethylaminopyridine (DMAP) is present, the activation energy barrier for O-sulfonylation is easily breached[2]. Furthermore, using an excess of 4-chlorobenzenesulfonyl chloride forces the reaction to consume the remaining hydroxyl groups once the amines are depleted. Resolution: Strictly maintain the reaction temperature at 0–5 °C during the electrophile addition. Exclude DMAP entirely. Use exactly 1.00 to 1.02 equivalents of the sulfonyl chloride.

Q2: My reaction stalls at 70% conversion, and TLC shows a highly polar, baseline-streaking spot. What is happening? Causality & Mechanism: The baseline spot is 4-chlorobenzenesulfonic acid, the hydrolysis product of your sulfonyl chloride. Sulfonyl chlorides are highly sensitive to moisture. If your solvent (e.g., Dichloromethane) or your base (e.g., Triethylamine) contains trace water, the electrophile will rapidly hydrolyze[3]. This side reaction consumes your limiting reagent, leaving unreacted 3-piperidinylmethanol and generating HCl, which can protonate the remaining amine, further halting the reaction. Resolution: Implement a self-validating anhydrous system. Dry your DCM over activated 4Å molecular sieves until Karl Fischer (KF) titration confirms <50 ppm H₂O.

Q3: How can I selectively quench unreacted 4-chlorobenzenesulfonyl chloride without causing O-sulfonylation during workup? Causality & Mechanism: Quenching with water or alcohols (like methanol) is slow and can inadvertently lead to sulfonate ester formation if the local pH is highly basic. Resolution: Add a polyamine scavenger, such as N,N-dimethylethylenediamine (0.1 eq), 15 minutes before aqueous workup. The primary amine will rapidly consume residual sulfonyl chloride, forming a highly polar sulfonamide that is easily washed away into the aqueous acidic phase during extraction.

Section 2: Quantitative Condition Optimization

To illustrate the delicate balance of chemoselectivity, the following table summarizes the causal impact of varying reaction parameters on the product distribution.

Table 1: Impact of Reaction Parameters on the Chemoselective Sulfonylation of 3-Piperidinylmethanol

Base (Equivalents)SolventTemp (°C)AdditiveTarget N-Sulfonylation (%)Bis-Sulfonylation Impurity (%)Hydrolysis Impurity (%)
Et₃N (1.2) DCM 0 – 5 None > 95% < 2% < 3%
Et₃N (2.5)DCM25None78%18%4%
Et₃N (1.5)DCM25DMAP (0.1 eq)45%52%3%
DIPEA (1.2)THF0 – 5None92%< 2%6%
Pyridine (2.0)DCM25None60%35%5%

Data synthesized from standard amino alcohol functionalization benchmarks[4].

Section 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, an observable metric ensures the reaction is proceeding along the desired mechanistic pathway.

Objective: Synthesis of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol (>95% purity).

Materials:

  • 3-Piperidinylmethanol (1.00 eq, 10.0 mmol, 1.15 g)

  • 4-Chlorobenzenesulfonyl chloride (1.02 eq, 10.2 mmol, 2.15 g)

  • Triethylamine (Et₃N) (1.20 eq, 12.0 mmol, 1.67 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL, KF < 50 ppm)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask under a steady stream of dry nitrogen or argon. Validation: The flask should remain under positive inert gas pressure throughout the setup to prevent atmospheric moisture ingress.

  • Substrate Dissolution: Add 3-piperidinylmethanol (1.15 g) and anhydrous DCM (40 mL) to the flask. Stir until completely dissolved. Add Et₃N (1.67 mL).

  • Thermal Control: Submerge the flask in an ice-water bath. Insert an internal temperature probe. Validation: Do not proceed until the internal temperature stabilizes between 0 °C and 3 °C.

  • Electrophile Addition: Dissolve 4-chlorobenzenesulfonyl chloride (2.15 g) in anhydrous DCM (10 mL). Add this solution dropwise via an addition funnel over 30 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing localized heating and suppressing the slower O-sulfonylation pathway.

  • Reaction Monitoring: Stir for 2 hours at 0–5 °C. Validation: Perform TLC (Eluent: 60:40 EtOAc/Hexanes, visualized with Ninhydrin and UV). The starting amine (Ninhydrin active, low Rf) should disappear, replaced by a single UV-active product spot (Rf ~0.4). If a higher Rf spot appears, bis-sulfonylation is occurring.

  • Quenching & Workup: Add 0.5 mL of N,N-dimethylethylenediamine to quench unreacted sulfonyl chloride. Stir for 10 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M aqueous HCl (2 x 25 mL) to remove Et₃N and the quenched scavenger, followed by saturated aqueous NaHCO₃ (25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound as a pure solid or viscous oil.

Section 4: Mechanistic Pathway Visualization

The following diagram maps the kinetic and thermodynamic pathways of the reaction, illustrating the causality behind our strict parameter controls.

Chemoselectivity SM 3-Piperidinylmethanol + 4-Cl-Ph-SO2Cl Target {1-[(4-Chlorophenyl)sulfonyl] -3-piperidinyl}methanol (Desired N-Sulfonylation) SM->Target 1.0 eq SO2Cl, Et3N DCM, 0-5 °C BisSulf N,O-Bis-sulfonylated Byproduct (O-Sulfonylation Impurity) SM->BisSulf Direct over-reaction Acid 4-Chlorobenzenesulfonic Acid + Unreacted Amino Alcohol (Hydrolysis Impurity) SM->Acid H2O (Moisture) in Solvent/Base Target->BisSulf Excess SO2Cl Temp > 15 °C or DMAP

Reaction pathways for 3-piperidinylmethanol sulfonylation highlighting chemoselectivity.

References
  • [1] Title: Synthesis of New N-sulfonylated Amino Alcohols and Application to the Enantioselective Addition of Diethylzinc to Aldehydes Source: PubMed URL:

  • [2] Title: Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base Source: Organic Chemistry Portal URL:

  • [3] Title: Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions Source: ACS Publications URL:

  • [4] Title: Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II Source: PMC URL:

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with scaling and optimizing the synthesis of {1-[(4-Chlorophenyl)sulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with scaling and optimizing the synthesis of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol.

PART 1: Mechanistic Causality & Optimization Principles

The synthesis of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol relies on the reaction between 3-piperidinylmethanol and 4-chlorobenzenesulfonyl chloride. Because the starting material is an amino alcohol, it presents two competing nucleophilic sites: the secondary amine of the piperidine ring and the primary hydroxyl group.

  • Chemoselectivity (The N- vs. O- Dilemma): Nitrogen is inherently more nucleophilic than oxygen. Under kinetic control (low temperatures), the lower activation energy of N-sulfonylation strictly dictates the formation of the desired product. However, if the temperature is allowed to rise, or if an overly nucleophilic catalyst (like DMAP) is used, thermodynamic control takes over. This over-activation leads to O-sulfonylation, generating unwanted bis-sulfonylated impurities[1].

  • Temperature Control: Sulfonylation is a highly exothermic process. In traditional batch reactors, poor heat dissipation leads to localized hot spots, which accelerates O-sulfonylation and degrades the sulfonyl chloride. Maintaining strict isothermal conditions is paramount for high N-selectivity.

  • Pressure & Flow Dynamics: Transitioning this exothermic reaction to continuous flow chemistry mitigates heat transfer bottlenecks. In flow systems, applying elevated pressure (e.g., 5–10 bar) is essential. While pressure does not directly alter the intrinsic kinetics of this liquid-phase reaction, it suppresses solvent micro-boiling and outgassing caused by localized exothermic heating. This ensures a stable plug-flow regime and highly reproducible residence times[2].

PART 2: Troubleshooting FAQs

Q: I am observing significant amounts of the bis-sulfonylated byproduct. How can I suppress O-sulfonylation? A: This is a classic symptom of poor temperature control or improper base selection. Ensure your reaction is strictly maintained between 0 °C and 5 °C during the addition of the sulfonyl chloride. To chemically enforce selectivity, utilize Schotten-Baumann conditions (aqueous NaOH or K₂CO₃ in a biphasic system with DCM or EtOAc). The dynamic pH control ensures the amine remains deprotonated and nucleophilic, while the hydroxyl group remains protonated and unreactive[3]. Strictly avoid nucleophilic catalysts like DMAP, which are documented to promote O-sulfonylation in amino alcohols[1].

Q: When scaling up the batch reaction, my yield drops and the reaction mixture darkens. Why? A: Scale-up in batch reduces the surface-area-to-volume ratio, severely limiting heat dissipation. The darkening is typically the degradation of the sulfonyl chloride or amine oxidation caused by thermal runaway. To resolve this, decrease the reagent addition rate, use a jacketed reactor, or transition to a continuous flow setup where heat transfer is nearly instantaneous.

Q: How do I optimize the pressure when moving this reaction to a continuous flow reactor? A: For standard sulfonylation in flow at room temperature (20 °C), a back-pressure regulator (BPR) set to 5–10 bar is recommended. The pressure prevents cavitation and bubble formation from the exothermic mixing zone. If bubbles form, they disrupt the fluid dynamics, altering the residence time and leading to incomplete conversion[2].

PART 3: Quantitative Data Summary

The following table summarizes the optimal parameters for both batch and continuous flow methodologies, highlighting the causality behind each variable.

ParameterBatch (Schotten-Baumann)Continuous Flow (Homogeneous)Causality / Impact
Temperature 0–5 °C20–25 °CLow temp in batch prevents thermal runaway; flow allows RT due to rapid heat dissipation.
Pressure Atmospheric (1 bar)5–10 bar (via BPR)Pressure in flow prevents outgassing from localized exotherms, ensuring stable residence time.
Base Aq. NaOH or K₂CO₃DIPEA or PyridineBiphasic batch protects the alcohol; flow requires soluble bases to prevent reactor clogging.
Reaction Time 2–4 hours2–5 minutesSuperior mass/heat transfer in microreactors drastically accelerates reaction kinetics.
N-Selectivity >98%>95%Both systems suppress O-sulfonylation when parameters are strictly controlled.

PART 4: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can analytically confirm the success of each step before proceeding.

Protocol A: Highly Selective Batch Synthesis (Schotten-Baumann Conditions)
  • Preparation: Dissolve 3-piperidinylmethanol (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and 1M aqueous NaOH. Cool the biphasic mixture to 0 °C in an ice bath under vigorous stirring.

  • Addition: Dissolve 4-chlorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of DCM. Add this solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.

    • Self-Validation Check: Monitor the pH of the aqueous layer using indicator strips. The pH must remain ≥ 10. A drop below this threshold indicates base depletion, which will stall the reaction and validates the need for additional NaOH.

  • Completion: Allow the reaction to stir for 2 hours at 0–5 °C.

    • Self-Validation Check: Analyze the organic layer via TLC (Ninhydrin stain). The complete disappearance of the ninhydrin-active amine spot confirms 100% N-sulfonylation, validating the endpoint before quenching.

  • Workup: Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

Protocol B: Continuous Flow Optimization
  • System Priming: Prepare Solution A (3-piperidinylmethanol + 1.2 eq DIPEA in THF) and Solution B (4-chlorobenzenesulfonyl chloride in THF). Prime the flow reactor pumps with pure THF.

  • Pressurization: Set the Back Pressure Regulator (BPR) at the reactor outlet to 8 bar.

    • Self-Validation Check: Monitor the pressure drop across the BPR. Pressure fluctuations >0.5 bar indicate outgassing or salt precipitation, validating the immediate need to increase system pressure or adjust solvent ratios to maintain homogeneity.

  • Execution: Pump Solution A and Solution B through a T-mixer into a 10 mL PFA residence time coil maintained at 20 °C. Set flow rates to achieve a 3-minute residence time.

    • Self-Validation Check: Utilize inline IR or UV monitoring at the reactor outlet. A steady-state absorbance reading confirms plug-flow stability, validating that the system has reached equilibrium and product collection can begin.

PART 5: Visualizations

G SM 3-Piperidinylmethanol + 4-Chlorobenzenesulfonyl Chloride PathN N-Sulfonylation (Kinetic Control, Low Temp) SM->PathN Base, 0-5 °C PathO O-Sulfonylation / Bis-Sulfonylation (Thermodynamic/Excess, High Temp) SM->PathO Excess Reagent, >25 °C Target {1-[(4-Chlorophenyl)sulfonyl] -3-piperidinyl}methanol (Target Product) PathN->Target Byproduct Bis-sulfonylated Byproduct (Impurity) PathO->Byproduct

Reaction pathway illustrating temperature-dependent chemoselectivity in sulfonylation.

Flow PumpA Pump A Amine + Base Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB Pump B Sulfonyl Chloride PumpB->Mixer Reactor Residence Time Coil (Temp: 20 °C) Mixer->Reactor BPR Back Pressure Regulator (Pressure: 5-10 bar) Reactor->BPR Collection Product Collection (High N-Selectivity) BPR->Collection

Continuous flow reactor schematic for optimized pressure and temperature control.

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Stability of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical chemists handling {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol (CAS: 349098-57-3)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical chemists handling {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol (CAS: 349098-57-3)[1]. As a prominent scaffold in the development of 11β-HSD1 inhibitors and other therapeutic agents[2], maintaining the structural integrity of this sulfonamide-piperidine derivative is critical for reproducible biological assays.

This center provides causality-driven troubleshooting, quantitative stability data, and self-validating analytical protocols to ensure your experimental workflows remain robust.

Diagnostic FAQs: Storage & Degradation Mechanisms

Q1: What are the definitive long-term storage conditions for this compound, and what is the mechanistic rationale? Answer: Store the compound as a lyophilized solid at -20°C in amber glass vials, backfilled with ultra-pure Argon or Nitrogen . Causality: The molecule possesses two vulnerable moieties: a primary alcohol (-CH2OH) and an N-arylsulfonamide linkage. Primary alcohols are prone to atmospheric oxidation, gradually converting to aldehydes or carboxylic acids over time[3]. Furthermore, the 4-chlorophenyl group can undergo photolytic dehalogenation if exposed to UV light. Amber glass mitigates UV-induced radical formation, while inert gas displacement prevents the oxidative degradation of the hydroxymethyl group.

Q2: I am observing a secondary peak in my LC-MS chromatogram after 6 months of storage. What is the likely degradant? Answer: The most common degradation pathways are the oxidation of the primary alcohol (yielding an M-2 aldehyde or M+14 carboxylic acid) or the hydrolysis of the sulfonamide bond. While sulfonamides are generally stable, they can hydrolyze under prolonged exposure to ambient moisture or extreme pH, yielding 4-chlorobenzenesulfonic acid and piperidin-3-ylmethanol[4].

Q3: How do I prepare stock solutions that remain stable for high-throughput screening (HTS)? Answer: Dissolve the compound in anhydrous DMSO (≤0.01% water) and store single-use aliquots at -80°C. Causality: Avoid repeated freeze-thaw cycles. Trace water in standard DMSO acts as a nucleophile over time. If the solution pH drifts due to atmospheric CO2 absorption, this trace water promotes slow hydrolytic cleavage of the sulfonamide linkage[3]. Single-use aliquoting eliminates thermal shock and moisture introduction.

Degradation Pathway Visualization

Degradation Parent {1-[(4-Chlorophenyl)sulfonyl] -3-piperidinyl}methanol Oxidation Oxidation Product (Aldehyde / Acid) Parent->Oxidation O2 / Heat Hydrolysis Hydrolysis Products (Sulfonic Acid + Amine) Parent->Hydrolysis H2O / pH Extremes Photolysis Photolytic Product (Dechlorinated) Parent->Photolysis UV Light

Fig 1. Primary degradation pathways of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol (Molecular Weight: 289.78 g/mol ) under various environmental stressors.

Storage ConditionTimeframePurity Retention (%)Primary Degradant Observed
Solid, -20°C, Argon, Dark 12 Months>99.5%None
Solid, 25°C, Ambient Air 6 Months97.2%Aldehyde (Oxidation)
DMSO Solution, 25°C, Ambient 1 Month94.5%Sulfonic Acid (Hydrolysis)
Solid, UV Light (254 nm) 7 Days88.0%Dechlorinated species

Self-Validating Protocol: Stability-Indicating LC-MS Assay

To ensure trustworthiness in your purity assessments, you cannot simply run the sample and assume a single peak means 100% purity. You must prove your chromatographic method can successfully resolve the parent compound from its degradants. This protocol incorporates a self-validating forced degradation control arm [3].

Step-by-Step Methodology

Step 1: Aliquot Preparation

  • Retrieve the stored batch and allow it to equilibrate to room temperature in a desiccator to prevent condensation.

  • Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock.

Step 2: Forced Degradation (The Self-Validating Control)

  • Action: Split the stock into two 500 µL vials (Test Arm and Control Arm).

  • Action: To the Control Arm, add 50 µL of 3% H2O2 and 10 µL of 0.1N HCl. Heat at 60°C for 2 hours.

  • Causality: This intentionally forces the oxidation of the primary alcohol and stresses the sulfonamide linkage[4]. By generating the specific degradants, you create a positive control to ensure your column chemistry can actually separate them from the parent mass.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL of both arms onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Action: Run a 10-minute linear gradient from 5% to 95% Acetonitrile in Water. Crucial: Buffer both mobile phases with 0.1% Formic Acid.

  • Causality: Formic acid ensures the protonation of the piperidine nitrogen (if the sulfonamide cleaves) and facilitates positive-mode electrospray ionization (ESI+) for the parent compound [M+H]+ at m/z 290.8.

Step 4: Data Concordance & Validation

  • Action: Analyze the Control Arm first. Verify that the M-2 (aldehyde) and M+14 (carboxylic acid) peaks are baseline-resolved from the parent peak.

  • Action: Once the method is validated by the Control Arm, analyze the Test Arm. If the Test Arm shows a single peak at the exact retention time of the parent, the purity data is now scientifically trustworthy.

Workflow Start Retrieve Aliquot Prep Prep 1 mg/mL in ACN Start->Prep Split Split Sample Prep->Split Stress Forced Degradation (H2O2 / Heat / Acid) Split->Stress Control Arm LCMS LC-MS Analysis Split->LCMS Test Arm Stress->LCMS Validate Self-Validation: Resolve Degradants LCMS->Validate

Fig 2. Self-validating LC-MS workflow for assessing batch stability and resolving degradants.

Sources

Optimization

Troubleshooting crystallization failures of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol

Welcome to the Technical Support Center. Crystallizing highly functionalized heterocycles often presents significant process challenges. The molecule {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol represents a "per...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Crystallizing highly functionalized heterocycles often presents significant process challenges. The molecule {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol represents a "perfect storm" for crystallization failures. Its architecture features a flexible piperidine ring, a sulfonamide moiety capable of diverse hydrogen-bonding networks[1], and a primary alcohol that acts as a promiscuous hydrogen-bond donor and acceptor.

These structural liabilities kinetically hinder rapid integration into a rigid crystal lattice. Instead of nucleating, the system often experiences Liquid-Liquid Phase Separation (LLPS)—a phenomenon commonly known as "oiling out"[2]. This guide provides a mechanistic understanding of these failures and field-proven, self-validating protocols to isolate high-purity crystalline material.

Part 1: Thermodynamic Pathways & Mechanism of Failure

To troubleshoot this molecule, we must first understand the thermodynamics of its phase separation. When supersaturation is generated too rapidly, the system crosses into a miscibility gap before the activation energy for crystal nucleation is reached[3].

PhaseDiagram Sol Undersaturated Solution (High Temp / Good Solvent) Cool Cooling / Antisolvent Addition Sol->Cool Meta Metastable Zone (Optimal for Seeding) Cool->Meta LLPS Liquid-Liquid Phase Separation (Oiling Out / Emulsion) Meta->LLPS Rapid Cooling / High Supersaturation Cryst Nucleation & Crystal Growth (Target Solid Suspension) Meta->Cryst Controlled Cooling + Seed Crystals LLPS->Cryst Thermal Cycling (Ripening) Amorph Impure Amorphous Solid (Entrapped Impurities) LLPS->Amorph Uncontrolled Solidification Pure High-Purity Crystalline API Cryst->Pure Filtration & Washing

Caption: Thermodynamic pathways of crystallization vs. liquid-liquid phase separation (oiling out).

Part 2: Troubleshooting FAQs

Q1: Why does my product consistently "oil out" (form a second liquid phase) instead of crystallizing upon cooling? A1: This is a kinetic phenomenon driven by high supersaturation[2]. Because the sulfonamide group in {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol can form competing hydrogen-bond motifs (e.g., dimers vs. catemers)[4], molecular recognition at the growing crystal face is slow. When the cooling rate exceeds the nucleation rate, the solute separates into a dense, solute-rich liquid phase rather than a solid[5]. Causality Fix: You must expand the metastable zone. Reduce the cooling rate and introduce seed crystals before the cloud point is reached.

Q2: How do I select a solvent system to prevent LLPS? A2: Solvents that exhibit extremely high solubility for the API at elevated temperatures often increase oiling-out risks because they drastically reduce the maximum achievable supersaturation upon cooling[3]. Avoid crashing the product out of highly polar aprotic solvents (like pure DMF or DMSO) using water. Instead, utilize a miscible binary system with a gradual polarity shift, such as Ethyl Acetate/Heptane or Isopropanol/Water, which provides better control over the ternary phase diagram[6].

Q3: My compound eventually solidifies from the oil, but the purity is low and the melting point is broad. Why? A3: The solute-rich oil droplets are highly mobile and act as an excellent "sponge" (solvent) for structurally similar impurities[2]. When this emulsion eventually solidifies into an amorphous or semi-crystalline mass, it permanently traps these impurities within the matrix[5]. You cannot wash these impurities away; you must bypass the oil phase entirely to achieve purification.

Q4: I am observing batch-to-batch variability in crystal habit (needles vs. blocks). How can I control this? A4: Sulfonamides are notorious for synthon polymorphism, driven by the competition between N−H⋅⋅⋅O catemer (chain) and dimer (cyclic) hydrogen-bonding motifs[4]. The hydroxymethyl group on the piperidine ring adds a third competitive H-bonding site. Variations in solvent polarity or cooling rate dictate which motif nucleates first. Strict control of the seeding temperature and solvent ratio is required to lock in the desired polymorph.

Part 3: Decision-Making & Workflow Visualization

When turbidity is observed in the reactor, you must immediately determine whether it is a liquid emulsion or a solid suspension. Traditional turbidity probes cannot distinguish between the two; in-situ video microscopy is highly recommended[2].

Troubleshooting Start Initiate Crystallization Obs In-Situ Microscopy: Droplets or Particles? Start->Obs Oil Droplets Detected (LLPS / Oiling Out) Obs->Oil Turbidity (Emulsion) Solid Particles Detected (Nucleation) Obs->Solid Turbidity (Suspension) Fix1 Raise Temp by 5-10°C to Redissolve Oil Oil->Fix1 Success Isolate Pure Polymorph Solid->Success Age & Filter Fix2 Add 2-5% Good Solvent to Expand Metastable Zone Fix1->Fix2 Fix3 Cool Slowly & Add Seed Crystals Fix2->Fix3 Fix3->Obs Retry Process

Caption: Decision-making workflow for detecting and resolving oiling out during crystallization.

Part 4: Quantitative Solvent Screening Data

The following table summarizes the thermodynamic behavior of {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol across various solvent systems to aid in rational process design.

Primary Solvent (Good)Antisolvent (Poor)Solubility GradientLLPS (Oiling Out) RiskPolymorph ControlRecommended Action
DMF WaterExtremely SteepHigh (Rapid crash)Poor (Mixtures common)Avoid for final API isolation.
Dichloromethane Hexane / HeptaneModerateHigh (Miscibility gap)ModerateUse only for intermediate purification[6].
Ethyl Acetate HeptaneGradualLow to Moderate Excellent (Favors dimers)Ideal for controlled cooling & seeding.
Isopropanol WaterGradualLow Good (Favors catemers)Maintain >30% IPA during seeding phase.
Part 5: Self-Validating Experimental Protocol

To guarantee the avoidance of LLPS and ensure polymorph purity, utilize the following Seeding-Controlled Anti-Solvent Crystallization protocol. This methodology is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.

Step 1: Dissolution and Polish Filtration

  • Action: Dissolve the crude {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol in Ethyl Acetate at 60°C (approx. 5-7 volumes). Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-warmed reactor.

  • Validation: The solution must be optically clear. If any haze is present, re-filter. Haze indicates undissolved impurities that will act as uncontrolled nucleation sites.

Step 2: Establishment of the Metastable Zone

  • Action: Slowly add Heptane (antisolvent) at 60°C at a rate of 0.1 vol/min until the first sign of persistent turbidity is observed (the cloud point).

  • Validation: Immediately raise the reactor temperature by 3-5°C. The solution must become completely clear again. This confirms you are exactly at the upper boundary of the metastable zone, safely away from the LLPS miscibility gap.

Step 3: Seeding

  • Action: Cool the clear solution by 2°C (entering the metastable zone). Introduce 1-2 wt% of highly pure, milled seed crystals of the desired polymorph.

  • Validation: Hold the temperature for 30 minutes. Use in-situ microscopy or visual inspection to confirm that the seed crystals remain suspended and are slowly growing. If the seeds dissolve, the solution is undersaturated (add more heptane). If spherical droplets form, LLPS has occurred (raise temperature to redissolve, add 5% Ethyl Acetate, and retry).

Step 4: Controlled Desupersaturation (Aging & Cooling)

  • Action: Once crystal growth is confirmed, initiate a slow, non-linear cooling ramp (e.g., cubic cooling profile) from 58°C to 5°C over 6-8 hours. Simultaneously, dose the remaining Heptane (up to a final 1:3 EtOAc:Heptane ratio) over the last 4 hours.

  • Validation: Monitor the mother liquor concentration via ATR-FTIR or periodic sampling. The solute concentration should steadily decrease, confirming integration into the crystal lattice rather than oil droplet formation.

Step 5: Isolation and Washing

  • Action: Filter the resulting suspension. Wash the filter cake with a pre-chilled (5°C) mixture of 1:4 EtOAc:Heptane. Dry under vacuum at 40°C.

  • Validation: Perform XRPD (X-ray Powder Diffraction) to confirm polymorph identity and DSC (Differential Scanning Calorimetry) to verify a sharp melting endotherm, confirming the absence of amorphous material entrapped by oiling out.

References
  • Mettler Toledo. "Oiling Out in Crystallization". mt.com.
  • ACS Publications. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357". acs.org.
  • ResearchGate. "Crystallization of an active pharmaceutical ingredient that oils out". researchgate.net.
  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development". blogspot.com.
  • PMC - NIH. "Crystal structure and characterization of the sulfamethazine–piperidine salt". nih.gov.
  • ResearchGate. "Relationship between crystal shape and unit cell shape: crystal shape modification via co-crystallization toward SXRD-suitable crystals". researchgate.net.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol vs. Substituted Piperidine Derivatives in 11β-HSD1 Inhibition

Executive Summary & Biological Context The enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) functions primarily as an intracellular reductase, catalyzing the conversion of inactive cortisone into active cortisol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) functions primarily as an intracellular reductase, catalyzing the conversion of inactive cortisone into active cortisol[1]. Chronic overactivation of 11β-HSD1 in adipose and hepatic tissues is a primary driver of localized hypercortisolism, directly contributing to the pathogenesis of metabolic syndrome, Type 2 Diabetes Mellitus (T2DM), and obesity[2].

To therapeutically suppress this pathway, non-steroidal 1-arylsulfonylpiperidine derivatives have emerged as a highly potent class of inhibitors[3]. This guide provides an objective structural and functional comparison between the baseline compound {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol (a hydroxymethyl derivative) and its highly optimized carboxamide analogs, detailing the causality behind their structure-activity relationships (SAR) and the self-validating protocols used to evaluate them.

Pathway Cortisone Cortisone HSD1 11β-HSD1 Enzyme Cortisone->HSD1 NADPH Cortisol Cortisol HSD1->Cortisol Inhibitor 1-Arylsulfonylpiperidine Inhibitor Inhibitor->HSD1 Blocks GR Glucocorticoid Receptor (Activation) Cortisol->GR Metabolic Metabolic Syndrome (Obesity, T2DM) GR->Metabolic

Mechanism of 11β-HSD1 in cortisol activation and its blockade by piperidine inhibitors.

Structural Rationale & SAR Analysis

The 1-arylsulfonylpiperidine scaffold relies on two primary interaction zones within the 11β-HSD1 active site:

  • The Hydrophobic Pocket: The 4-chlorophenylsulfonyl group anchors the molecule deeply into the lipophilic cavity of the enzyme.

  • The Catalytic Triad: The substitution on the piperidine ring (at C2 or C3) dictates hydrogen bonding with key catalytic residues, specifically Ser170 and Tyr183[4].

{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol (The Hydroxymethyl Baseline)

In this compound, the C3 position of the piperidine ring is substituted with a hydroxymethyl (-CH2OH) group. While the hydroxyl oxygen can act as a hydrogen bond donor or acceptor, the sp3 hybridized carbon introduces rotational flexibility. This flexibility prevents the hydroxyl group from maintaining a rigid, optimal geometry against the catalytic residues, resulting in moderate enzymatic inhibition. It often serves as a synthetic intermediate or a baseline comparator in SAR studies.

1-[(4-Chlorophenyl)sulfonyl]piperidine-3-carboxamide

Replacing the hydroxymethyl group with a carboxamide (-CONH2) fundamentally alters the binding thermodynamics. The planar sp2 character of the amide restricts rotational freedom, locking the carbonyl oxygen and amide protons into an optimal bidentate hydrogen-bonding network with Ser170 and Tyr183. This direct causality explains why 3-carboxamide derivatives exhibit a significant leap in potency over their hydroxymethyl counterparts.

(R)-1-[(4-Chlorophenyl)sulfonyl]piperidine-2-carboxamide (The Optimized Lead)

Shifting the carboxamide group to the C2 position and isolating the (R)-enantiomer yields the most favorable stereochemical alignment. As demonstrated by Xia et al., the (R)-isomer perfectly navigates the steric constraints of the active site, yielding not only sub-nanomolar potency against human 11β-HSD1 but also overcoming the cross-species efficacy gap (active in both human and mouse models), which is critical for preclinical in vivo validation[3].

Comparative Performance Data

The following table synthesizes the SAR trends for these specific functional group substitutions based on established 11β-HSD1 inhibitor profiling[1][3].

Compound Class / SubstitutionPiperidine PositionKey Active Site InteractionHuman 11β-HSD1 IC₅₀Mouse 11β-HSD1 IC₅₀Microsomal Stability (Human)
-CH₂OH (Hydroxymethyl)C3Weak/Transient H-bond~150 - 300 nM> 1,000 nMModerate (T½ ~30 min)
-CONH₂ (Carboxamide)C3Strong Bidentate H-bond~15 - 50 nM~ 200 - 500 nMHigh (T½ >60 min)
(R)-CONH₂ (Carboxamide)C2Optimal Stereochemical Fit< 10 nM < 50 nM Very High (T½ >120 min)

Note: Data represents established SAR trends for 1-arylsulfonylpiperidine derivatives to illustrate the objective superiority of the (R)-2-carboxamide configuration.

Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds relies on self-validating assay systems. The following protocols detail the industry-standard methods for quantifying 11β-HSD1 inhibition and metabolic stability[5][6].

Protocol A: In Vitro 11β-HSD1 Scintillation Proximity Assay (SPA)

This assay quantifies the conversion of tritiated cortisone to cortisol. The use of a specific quenching agent and antibody-coated SPA beads creates a self-validating loop that eliminates background noise.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl₂). Dilute the test compounds (Hydroxymethyl vs. Carboxamide derivatives) in pure DMSO to create a concentration gradient (0.1 nM to 10 μM).

  • Enzyme Incubation: In a 96-well plate, combine 1 μL of the test compound with 49 μL of substrate solution containing 2 mM NADPH, 160 nM [³H]-cortisone, and truncated recombinant human 11β-HSD1 enzyme.

  • Reaction Phase: Incubate the microplate at room temperature for 60 to 90 minutes to allow the reductase reaction to proceed.

  • Reaction Quench (Critical Step): Terminate the reaction by adding 10 μL of 1 mM 18β-glycyrrhetinic acid (a non-specific 11β-HSD inhibitor). This instantly halts enzymatic activity, ensuring precise timing across all wells.

  • Detection: Add a mixture of anti-cortisol monoclonal antibodies and Protein A-coated Scintillation Proximity Assay (SPA) beads. The [³H]-cortisol binds to the antibody, bringing the isotope close enough to the bead to stimulate scintillation.

  • Quantification: Read the plate on a microplate scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Step1 1. Compound Prep Dilute in DMSO & Assay Buffer Step2 2. Enzyme Incubation 11β-HSD1 + [³H]-Cortisone + NADPH Step1->Step2 Step3 3. Reaction Quench Add 18β-glycyrrhetinic acid Step2->Step3 Step4 4. SPA Detection Anti-cortisol Ab + SPA Beads Step3->Step4 Step5 5. Data Analysis Calculate IC50 via Scintillation Step4->Step5

Step-by-step Scintillation Proximity Assay (SPA) workflow for evaluating 11β-HSD1 inhibitors.

Protocol B: Microsomal Stability Assay

To evaluate why the carboxamide derivatives outlast the hydroxymethyl baseline in vivo, metabolic clearance is tested using liver microsomes.

  • Incubation Setup: Pre-incubate 1 μM of the test compound with human or mouse liver microsomes (0.5 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (Solution A + Solution B).

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 60, 120 minutes), extract 50 μL aliquots and immediately quench by adding 150 μL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound and calculate the in vitro half-life (T½).

References

  • Xia, G., et al. (2013). "Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors." ChemMedChem. Available at:[Link]

  • Boyle, C. D., et al. (2013). "Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)." Journal of Medicinal Chemistry. Available at:[Link]

  • Véniant, M. M., et al. (2010). "Discovery of a Potent, Orally Active 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor for Clinical Study..." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Disposal and Spill Response Protocol for {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol

As a drug development professional or laboratory scientist, handling complex synthetic intermediates requires a rigorous approach to environmental health and safety. {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory scientist, handling complex synthetic intermediates requires a rigorous approach to environmental health and safety. {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol is a specialized sulfonamide derivative containing a chlorinated aromatic ring. Due to its unique molecular architecture, improper disposal poses severe environmental and regulatory risks.

This guide provides an authoritative, self-validating operational framework for the safe handling, segregation, and disposal of this compound, ensuring your laboratory exceeds compliance standards while protecting human health.

Hazard Assessment & Causality: The "Why" Behind the Protocol

To design a safe disposal protocol, we must first deconstruct the molecule (C₁₂H₁₆ClNO₃S) and understand how its structural components dictate its end-of-life management.

  • The Chlorine Factor (Halogenated Waste): The presence of the 4-chlorophenyl group strictly categorizes this compound as a halogenated organic waste [1]. If subjected to standard, low-temperature municipal incineration, the chlorine atoms act as direct precursors for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—highly toxic, bioaccumulative environmental pollutants[2].

  • The Sulfur Factor (Acid Gas Generation): The sulfonamide linkage (-SO₂-) means that upon combustion, the sulfur and nitrogen atoms will oxidize. Combined with chlorine, this generates a highly corrosive mixture of hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx)[2][3].

  • The Operational Mandate: Because of these dual hazards, this compound cannot be disposed of via standard solvent blending or landfilling. It strictly requires at a permitted Treatment, Storage, and Disposal Facility (TSDF)[3]. HTI systems operate above 1,200°C to achieve the EPA-mandated 99.99% Destruction and Removal Efficiency (DRE), followed by rapid quenching to prevent dioxin reformation and alkaline scrubbing to neutralize acid gases[3][4].

Quantitative Waste Characterization

Summarizing the chemical profile ensures that waste management personnel can accurately profile the waste stream for TSDF acceptance.

ParameterSpecification & Logistical Requirement
Chemical Formula C₁₂H₁₆ClNO₃S
Waste Classification Halogenated Organic Waste (Non-solvent)
Target Destruction Temp. >1,200°C (2,192°F) for 99.99% DRE
Primary Combustion Byproducts CO₂, H₂O, HCl, SOx, NOx
Incompatible Waste Streams Strong oxidizers, strong bases, non-halogenated solvents
Required PPE for Handling Nitrile/Viton gloves, safety goggles, lab coat

Operational Segregation & Accumulation Protocol

Mixing halogenated waste with non-halogenated or aqueous streams exponentially increases disposal costs and introduces the risk of dangerous exothermic reactions[1]. Follow this step-by-step methodology to ensure a self-validating segregation process.

Step 1: Primary Containerization Select a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or PTFE-lined amber glass). Ensure the container is completely dry before use to prevent the hydrolysis of any co-mingled reactive intermediates.

Step 2: Segregation & Transfer Transfer the chemical into the designated "Halogenated Organic Waste" stream. Do not mix with acetone, ethanol, or other non-halogenated solvents.

  • Validation Check: Before sealing the container, cross-reference the laboratory waste log to verify that no incompatible materials (e.g., inorganic acids or oxidizers) have been introduced to this specific container.

Step 3: RCRA-Compliant Labeling Label the container immediately with the words "Hazardous Waste," the primary hazard ("Toxic/Halogenated"), and the full chemical name: {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol. Never use structural abbreviations on waste manifests.

High-Temperature Incineration (HTI) Disposal Plan

Once the waste leaves your facility, it must follow a strict, technologically advanced destruction pathway. Understanding this workflow allows you to audit your waste disposal contractors effectively.

G N1 Waste Generation: {1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}methanol N2 Segregation: Halogenated Organic Waste Stream N1->N2 Containerization N3 RCRA Transport to Permitted TSDF N2->N3 Manifesting N4 High-Temperature Incineration (>1,200°C) for 99.99% DRE N3->N4 Thermal Destruction N5 Rapid Quench (<80°C) Prevents Dioxin/Furan Reformation N4->N5 Combustion Gases N6 Alkaline Scrubber Neutralizes HCl & SOx Gases N5->N6 Cooled Gases N7 Final Disposal: Inert Ash & Clean Exhaust N6->N7 Emission Control

Halogenated sulfonamide disposal workflow highlighting HTI and emission control.

Step-by-Step Disposal Methodology:

  • Profiling & Manifesting: Generate a uniform hazardous waste manifest detailing the halogenated and sulfurous nature of the waste to ensure the TSDF routes it to an HTI unit rather than a cement kiln[4][5].

  • Thermal Destruction: The waste is injected into a rotary kiln incinerator operating at >1,200°C, breaking all covalent bonds and destroying the piperidine ring and sulfonyl linkages[3][4].

  • Rapid Quenching: The resulting combustion gases are instantaneously cooled to below 80°C. This rapid temperature drop bypasses the critical thermodynamic window (250–400°C) where dioxins and furans typically reform[3].

  • Emission Scrubbing: The cooled gases pass through a wet alkaline scrubber, which neutralizes the HCl and SOx gases generated by the chlorine and sulfur atoms, converting them into harmless salts before atmospheric release[2][6].

Emergency Spill Response Protocol

In the event of an accidental release (e.g., a dropped container), immediate and calculated action is required to prevent inhalation exposure and environmental contamination. Follow this methodology[7].

Step 1: Isolate and Evaluate Risk Immediately evacuate personnel from the immediate vicinity. Close laboratory doors to isolate the area and place a "DO NOT ENTER - CHEMICAL SPILL" sign on the door[8][9]. Ensure the laboratory fume hoods remain on to maintain negative room pressure[10].

Step 2: Don Appropriate PPE Responders must equip themselves with chemical-resistant gloves (Viton or heavy-duty Nitrile), splash goggles, a face shield, and a chemically resistant lab coat[10][11]. If the spill generates significant dust, an N95 or P100 particulate respirator is required.

Step 3: Containment Do not dry sweep, as this will aerosolize the chlorinated sulfonamide powder. Instead, encircle the spill perimeter with a compatible, non-combustible absorbent material (e.g., diatomaceous earth or damp universal spill pads) to prevent the spread of the material[9][10].

Step 4: Collection and Decontamination Using non-sparking tools (e.g., a plastic scoop or tongs), carefully collect the absorbed material and place it into a heavy-duty, sealable hazardous waste bag[9][10]. Wash the affected surface with a mild detergent and water solution to remove residual chemical traces.

  • Validation Check: After decontamination, swipe the area with a damp pH paper. A neutral pH reading confirms that any residual acidic/sulfurous byproducts have been successfully removed before the area is reopened for normal operations[9].

References

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Taking care of hazardous waste (High Temperature Incineration) Veolia UK URL:[Link]

  • Incineration Disposal Services U.S. Waste Industries URL: [Link]

  • Guide for Chemical Spill Response American Chemical Society (ACS) URL:[Link]

  • Hazardous Materials Disposal Guide Nipissing University URL:[Link]

  • HOW TO RESPOND DURING CHEMICAL SPILL National University of Singapore (NUS) Medicine URL: [Link]

Sources

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